molecular formula C7H8N2O2 B8242640 5-(Hydroxymethyl)picolinamide

5-(Hydroxymethyl)picolinamide

Cat. No.: B8242640
M. Wt: 152.15 g/mol
InChI Key: NORTZMDIRWCHKY-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)picolinamide is a high-purity chemical reagent designed for advanced research and development applications. As a member of the picolinamide family, this compound is of significant interest in medicinal chemistry and drug discovery. Picolinamide derivatives are recognized for their versatile utility, particularly as key scaffolds in the synthesis of potential therapeutic agents. For instance, similar picolinamide structures have been identified as potent inhibitors of specific biological targets, such as the BACE1 enzyme, which is relevant in the context of Alzheimer's disease research . Furthermore, chemotypes based on the picolinamide structure have demonstrated notable antifungal properties by specifically targeting Sec14p, the major phosphatidylinositol/phosphatidylcholine transfer protein in yeast, highlighting their value in exploring novel modes of action against fungal infections . The picolinamide group often serves as an effective directing group in transition metal-catalyzed reactions, such as palladium-catalyzed C-H functionalization, enabling the synthesis of complex molecules like azetidines . The hydroxymethyl substituent on the pyridine ring presents a reactive handle for further chemical modification, allowing researchers to diversify the molecule for structure-activity relationship (SAR) studies or to conjugate it to other platforms. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. Researchers are encouraged to consult the product's Certificate of Analysis for specific data on purity, stability, and handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(hydroxymethyl)pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c8-7(11)6-2-1-5(4-10)3-9-6/h1-3,10H,4H2,(H2,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NORTZMDIRWCHKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CO)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Advanced Derivatization Strategies

Established Synthetic Routes to 5-(Hydroxymethyl)picolinamide

The synthesis of this compound relies on foundational organic chemistry principles, which have been refined over time for improved efficiency and selectivity.

Classical Approaches and Methodological Advancements

The fundamental approach to synthesizing picolinamides, including this compound, involves the coupling of a picolinic acid derivative with an amine. google.comgoogle.com A classical synthesis can be constructed from commercially available starting materials, such as 5-bromopicolinic acid. This route would typically involve:

Protection of the Carboxylic Acid: The carboxylic acid group of the starting material is often converted to an ester, such as a methyl or ethyl ester, to prevent it from interfering with subsequent reactions.

Introduction of the Hydroxymethyl Precursor: A common strategy is to use a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, to introduce a functional group at the 5-position that can be later converted to a hydroxymethyl group. For instance, coupling with a suitable boronic ester could introduce a protected hydroxymethyl equivalent.

Conversion to the Hydroxymethyl Group: The introduced functional group is then converted to the hydroxymethyl group. For example, an ester can be reduced using a reducing agent like lithium aluminum hydride (LiAlH₄).

Amide Formation: The picolinic acid ester is then converted to the final picolinamide (B142947). This can be achieved by direct amidation with ammonia (B1221849) or by first hydrolyzing the ester back to the carboxylic acid, activating it (e.g., with thionyl chloride to form the acyl chloride), and then reacting it with ammonia.

A patent for the synthesis of picolinamide fungicides describes a key step in which a 4-methoxy-3-acyloxypicolinic acid is coupled with an amino ester derivative, highlighting the industrial relevance of picolinic acid-amine coupling reactions. wipo.int Methodological advancements often focus on improving the yield and purity of these classical steps, for example, through the development of more efficient coupling reagents or milder reaction conditions. A supporting information document notes the synthesis of N-(hydroxymethyl)picolinamide, indicating the feasibility of such structures. rsc.org

Regioselective Synthesis and Control of Isomer Formation

Achieving regioselectivity is paramount in the synthesis of this compound to ensure the functional groups are installed at the correct positions on the pyridine (B92270) ring, thus avoiding the formation of unwanted isomers. The pyridine ring has three distinct C-H bonds (at the C3, C4, and C5 positions relative to the amide) with different electronic properties and reactivities. researchgate.net

Direct C-H functionalization of the pyridine ring is a powerful modern strategy, but controlling the site of reaction is a significant challenge due to the electron-deficient nature of the ring. researchgate.net

Electronic and Steric Control: The inherent electronic properties of the pyridine ring favor functionalization at the C2, C4, and C6 positions. Therefore, achieving substitution at the C3 or C5 position often requires overcoming this natural reactivity. The choice of catalyst, solvent, and directing groups can influence the outcome based on a combination of electronic and steric effects. nih.govnih.gov

Directing Groups: A common strategy to control regioselectivity is the use of a directing group. This involves temporarily installing a group on the pyridine nitrogen or another position that directs a metal catalyst to a specific C-H bond. For picolinamide synthesis, the amide group itself can act as a directing group, typically favoring ortho-functionalization (at the C3 position). To achieve C5 functionalization, a chemist might start with a pre-functionalized pyridine or employ a more complex directing group strategy that overrides the natural preference. rsc.org

pH and Additive Control: Research has shown that reaction conditions can be tuned to switch the site of functionalization. For example, in some systems, changing the pH can alter the regioselectivity of C-H functionalization on pyridines, providing a method to select for a desired isomer. nih.gov

The table below summarizes the key factors influencing regioselectivity in pyridine functionalization.

FactorInfluence on RegioselectivityExample Application
Electronic Properties The electron-deficient pyridine ring is susceptible to nucleophilic attack, while the nitrogen atom's lone pair can coordinate to catalysts, influencing C-H bond acidity and reactivity. nih.govC-H arylation often favors C3/C4 positions to avoid electronic repulsion at C2/C6. nih.gov
Directing Groups A functional group that coordinates to a metal catalyst can direct the reaction to a specific, often adjacent, C-H bond. rsc.orgA picolinamide group can direct palladium catalysts to the C3 position for ortho-arylation.
Steric Hindrance Bulky substituents can block access to certain positions, forcing the reaction to occur at a less hindered site.Bulky groups at the C2 or C6 position can favor functionalization at the C4 or C5 positions.
Reaction Conditions Solvent, temperature, and additives like acids or bases can alter the reactivity of the substrate and catalyst, switching the preferred site of reaction. nih.govSwitching from neutral to acidic conditions can change the outcome of pyridine functionalization from meta to para.

Exploration of Novel Synthetic Paradigms

To overcome the limitations of classical synthesis and to facilitate the rapid creation of diverse picolinamide analogs for research, chemists have explored several advanced methodologies.

Fluorous Synthesis Techniques for Picolinamide Analogs

Fluorous synthesis is a solution-phase technique that combines the advantages of traditional solution-phase chemistry (e.g., easy monitoring of reactions) with the purification benefits of solid-phase synthesis. This is achieved by tagging a molecule with a perfluoroalkyl group (a "fluorous tag"). The high fluorine content makes the tagged molecules selectively soluble in fluorous solvents, allowing for easy separation from non-tagged reactants and byproducts through fluorous solid-phase extraction (F-SPE) or liquid-liquid extraction.

This technique is particularly well-suited for the parallel synthesis of compound libraries. For example, a library of mappicine (B1196981) analogs was successfully created using a fluorous mixture synthesis strategy that began with a set of seven fluorous-tagged pyridines. This approach significantly reduced the number of required reactions and purification steps compared to traditional parallel synthesis. This demonstrates the potential for efficiently creating diverse libraries of picolinamide analogs by applying fluorous tags to pyridine-based starting materials.

Application of Ionic Liquids in Picolinamide Synthesis

Ionic liquids (ILs) are salts that are liquid at or near room temperature. They are considered "green" solvents because of their low volatility, high thermal stability, and potential for recyclability. In the context of picolinamide synthesis, ionic liquids can serve as both the reaction medium and the catalyst.

Several studies have demonstrated the effectiveness of ILs in promoting amide bond formation.

Catalytic Activity: Copper-based ionic liquids have been shown to be efficient and recyclable catalysts for the synthesis of primary, secondary, and tertiary amides.

Green Reaction Media: Brønsted acidic ionic liquids can function as both the solvent and catalyst for the direct amidation of carboxylic acids and amines, offering a sustainable process with a low process mass intensity.

Replacement for Hazardous Solvents: In one notable example, the hazardous solvent pyridine, traditionally used in the synthesis of certain carboxamides, was successfully replaced with the ionic liquid tetrabutylammonium (B224687) bromide. This change not only created a more environmentally benign process but also resulted in good product yields and shorter reaction times for amide-thioether ligands, including a pyridine-2-carboxamide derivative.

Solid-Supported Synthesis Methodologies for Picolinamide Derivatives

Solid-supported synthesis involves anchoring a starting material to a solid-phase resin (like silica (B1680970) or polystyrene) and then carrying out a series of reactions. Excess reagents and byproducts are easily washed away after each step, simplifying purification. This method is highly amenable to automation and is a cornerstone of combinatorial chemistry for generating large libraries of compounds.

While direct solid-phase synthesis of a this compound library is a clear application, much of the published research focuses on synthesizing chiral picolinamide derivatives on solid supports to be used as recyclable catalysts. In these examples, a picolinamide scaffold is anchored to silica or polystyrene. These solid-supported chiral picolinamides have proven to be effective catalysts in stereoselective reactions, such as the reduction of imines. The synthesis of these supported catalysts itself serves as a prime example of solid-supported methodologies being applied to picolinamide derivatives.

Chemical Derivatization Techniques for Analytical and Functional Purposes

The strategic modification of the functional groups within this compound serves as a powerful tool for modulating its physicochemical properties and biological activity. Derivatization can be employed to enhance solubility, improve metabolic stability, or enable targeted delivery. The primary sites for such modifications are the hydroxyl group, the amide moiety, and the pyridine ring.

Hydroxyl Group Functionalization and Modification Strategies (e.g., esterification, etherification)

The hydroxyl group of this compound is a prime target for functionalization, offering a versatile handle for introducing a wide array of chemical entities. Esterification and etherification are two of the most common strategies employed for this purpose.

Esterification:

Esterification involves the reaction of the hydroxyl group with a carboxylic acid or its derivative to form an ester linkage. This transformation can be achieved through various methods, including:

Carbodiimide-mediated coupling: Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can activate carboxylic acids, facilitating their reaction with the hydroxyl group of this compound. researchgate.net This method is known for its mild reaction conditions. researchgate.netorgsyn.org

Mitsunobu reaction: This reaction allows for the esterification of the hydroxyl group under neutral conditions, often with inversion of stereochemistry if a chiral center is present.

Acyl chloride or anhydride (B1165640) activation: The hydroxyl group can react with activated acyl species like acyl chlorides or anhydrides, typically in the presence of a base to neutralize the acidic byproduct.

The choice of the carboxylic acid for esterification can significantly impact the properties of the resulting derivative. For instance, esterification with amino acids can enhance water solubility, while esterification with fatty acids can increase lipophilicity.

Etherification:

Etherification introduces an ether linkage by reacting the hydroxyl group with an alkyl or aryl halide, or by using methods like the Williamson ether synthesis. This modification can be used to introduce bulky groups, alter the electronic properties of the molecule, or attach linker moieties for further conjugation. For example, the formation of tert-butyl ethers can serve as a protecting group strategy during multi-step syntheses. thieme-connect.comthieme-connect.com The synthesis of unsymmetrical ethers can also be achieved through the dehydrative etherification of two different alcohols catalyzed by metal complexes. researchgate.net

Table 1: Comparison of Hydroxyl Group Functionalization Strategies

Strategy Reagents Key Features Potential Applications
Esterification Carboxylic acids, EDC, DCC, Acyl chlorides Mild conditions, versatile Prodrug design, modifying solubility
Etherification Alkyl halides, Williamson ether synthesis Forms stable ether linkage Introducing bulky groups, linkers
Silylation Silyl (B83357) chlorides (e.g., TBDMSCl) Forms silyl ethers, protecting group Protecting the hydroxyl group during synthesis

Amide Group Modifications and Derivatization Approaches

The amide group of this compound is another key site for chemical modification. The rotational barrier of the amide C-N bond can be influenced by the substituent at the ortho position of the pyridine ring, which in turn can affect the molecule's conformation and biological interactions. researchgate.netnih.gov

Common modifications of the amide group include:

Hydrolysis: The amide bond can be cleaved under acidic or basic conditions to yield the corresponding carboxylic acid, 5-(Hydroxymethyl)picolinic acid, and ammonia. This can be a strategy for prodrug activation or for further synthetic transformations. Metal ions can also promote the hydroxide (B78521) ion and water-catalyzed hydrolysis of picolinamide esters. acs.org

Reduction: The amide can be reduced to the corresponding amine, 5-(aminomethyl)pyridin-3-yl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation fundamentally alters the electronic and steric properties of the side chain.

Transamidation: The entire amide group can be exchanged through transamidation reactions, allowing for the introduction of different amine functionalities. Nickel-catalyzed transamidation of N-Boc protected picolinamides has been reported as a method for cleaving the picolinamide directing group. uantwerpen.be

Pyridine Ring Functionalization for Expanded Chemical Diversity

The pyridine ring of this compound offers several positions for functionalization, enabling the synthesis of a diverse library of derivatives. The nitrogen atom in the pyridine ring makes it susceptible to both electrophilic and nucleophilic attack, depending on the reaction conditions and the nature of the substituents already present.

Electrophilic Aromatic Substitution: While the pyridine ring is generally less reactive towards electrophilic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom, reactions such as nitration, halogenation, and sulfonation can be achieved under specific conditions. The position of substitution is influenced by the existing substituents.

Nucleophilic Aromatic Substitution: The pyridine ring is activated towards nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom. This allows for the introduction of various nucleophiles, including amines, alkoxides, and thiols.

C-H Functionalization: Modern synthetic methods, such as transition metal-catalyzed C-H activation, provide powerful tools for the direct functionalization of the pyridine ring. researchgate.netresearchgate.net This approach allows for the introduction of aryl, alkyl, and other groups with high regioselectivity, often directed by the picolinamide moiety itself. researchgate.net For instance, palladium-catalyzed C-H functionalization has been utilized to introduce substituents at specific positions on the pyridine ring of picolinamide derivatives. researchgate.net The functionalization of related imidazo[1,2-a]pyridines has been achieved using visible light-induced methods. mdpi.com

Oxidation: The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, providing further handles for derivatization. google.com

Investigation of Chemical Reactivity and Reaction Mechanisms

Reactions Involving the Hydroxymethyl Moiety

The primary alcohol of the hydroxymethyl group is a key site for synthetic modification. A common transformation is its oxidation to the corresponding aldehyde, 5-formylpicolinamide. This reaction can be achieved using a variety of oxidizing agents. For instance, treatment of 5-(hydroxymethyl)picolinamide with manganese dioxide (MnO2) in a suitable solvent provides a straightforward route to the aldehyde. This aldehyde is a versatile intermediate for further synthetic elaborations, including the formation of imines, and other derivatives.

Another important reaction of the hydroxymethyl group is its conversion to a leaving group, such as a halide or a sulfonate ester, to facilitate nucleophilic substitution reactions. For example, reacting this compound with thionyl chloride (SOCl2) can yield 5-(chloromethyl)picolinamide. This chlorinated derivative is a valuable precursor for introducing various functionalities by reaction with different nucleophiles.

Reactivity of the Picolinamide (B142947) Core in Organic Transformations

The picolinamide core, consisting of a pyridine (B92270) ring substituted with an amide group at the 2-position, exhibits rich and diverse reactivity. The nitrogen atom of the pyridine ring and the amide functionality can act as directing groups in various metal-catalyzed reactions, and the aromatic ring itself can participate in cyclization reactions.

The picolinamide moiety can be utilized in the synthesis of novel heterocyclic frameworks. While specific examples involving this compound are not extensively documented, the general reactivity pattern of picolinamides suggests potential pathways. For instance, the nitrogen atom of the picolinamide can act as a nucleophile. In reactions with sultones (cyclic sulfonic esters), this nucleophilicity could potentially lead to ring-opening of the sultone and subsequent cyclization to form fused heterocyclic systems. The reaction would likely proceed via initial N-alkylation of the pyridine nitrogen by the sultone, followed by an intramolecular cyclization.

Similarly, reactions with ketones, particularly under conditions that favor condensation, could lead to the formation of new heterocyclic rings. For example, a base-catalyzed aldol-type condensation between the methyl group of a related picolinamide (if present) and a ketone could initiate a cyclization cascade. While the hydroxymethyl group of this compound does not directly participate as in an aldol (B89426) reaction, its derivatives could be designed to undergo such transformations.

The picolinamide group is a well-established and powerful directing group in palladium-catalyzed C-H activation and functionalization reactions. The amide nitrogen and the pyridine nitrogen can chelate to the palladium center, forming a stable five-membered palladacycle. This brings the metal catalyst in close proximity to specific C-H bonds on a substrate, enabling their selective cleavage and subsequent functionalization.

In the context of molecules containing a picolinamide moiety, this directed C-H activation allows for the introduction of various functional groups, such as aryl, alkyl, and vinyl groups, at positions that would be difficult to access through traditional methods. While studies specifically detailing the use of this compound as a ligand in this context are limited, the underlying principles of picolinamide-directed C-H activation are broadly applicable. The hydroxymethyl group could potentially influence the electronic properties of the picolinamide directing group or serve as a handle for further transformations after the C-H functionalization step.

Mechanistic Elucidation of Key Transformations

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and designing new synthetic methodologies.

Detailed kinetic studies on reactions involving this compound are not widely available in the public domain. However, for the broader class of picolinamide-directed C-H activation reactions, mechanistic studies have provided significant insights. These studies often involve determining the reaction order with respect to the catalyst, substrate, and other reagents, as well as identifying key intermediates.

For palladium-catalyzed C-H arylations directed by picolinamides, the generally accepted mechanism involves the formation of a palladacycle intermediate. The reaction pathway typically proceeds through:

Coordination of the picolinamide to the palladium catalyst.

Concerted metalation-deprotonation to form the key palladacycle intermediate.

Oxidative addition of an aryl halide to the palladium center.

Reductive elimination to form the C-C bond and regenerate the active catalyst.

Isotope effect studies, where a C-H bond is replaced by a C-D bond, are often employed to determine if C-H bond cleavage is the rate-determining step of the reaction.

Catalysis plays a pivotal role in unlocking the synthetic potential of this compound and related compounds. As discussed, palladium catalysis is central to the functionalization of substrates using the picolinamide directing group. The catalyst not only enhances the reaction rate but also provides a high degree of control over the regioselectivity of the transformation.

Coordination Chemistry of 5 Hydroxymethyl Picolinamide As a Ligand

Ligand Properties and Donor Atom Characteristics of 5-(Hydroxymethyl)picolinamide

Picolinamide-based ligands are known for their ability to act as chelating agents, binding to metal ions through multiple donor atoms. The primary coordination mode involves bidentate chelation, which significantly enhances the stability of the resulting metal complexes compared to monodentate ligands.

The most prevalent coordination fashion for picolinamide (B142947) is as a neutral, bidentate ligand utilizing the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the amide group (N,O-coordination) to form a stable five-membered chelate ring. researchgate.netresearchgate.netdoi.org This mode is observed in a vast number of complexes with various transition metals.

Alternatively, picolinamide can be deprotonated at the amide nitrogen, creating an anionic ligand that coordinates in a bidentate fashion through the pyridine nitrogen and the amide nitrogen (N,N-coordination). This behavior is particularly noted in half-sandwich complexes of rhodium, iridium, and ruthenium, as well as in certain ruthenium(III) complexes where both N,N and N,O binding modes can coexist in the same complex. whiterose.ac.ukacs.orgnih.govhud.ac.ukrsc.org In some instances with iridium, N-aryl substituted picolinamide ligands can result in two distinct structural isomers depending on whether they coordinate via N,N' or N(pyridyl),O modes. rsc.org

The this compound ligand possesses these same core donor atoms: the pyridine nitrogen and the amide group's oxygen and nitrogen atoms. The hydroxymethyl group (-CH₂OH) at the 5-position of the pyridine ring is an electron-donating group. This substituent is expected to increase the electron density on the pyridine ring, potentially enhancing the basicity of the pyridine nitrogen and thereby strengthening its coordination to metal centers. The hydroxyl group itself could, in principle, participate in coordination or, more likely, influence the supramolecular chemistry of the complexes through hydrogen bonding.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with picolinamide ligands is typically achieved by reacting a metal salt with the ligand in a suitable solvent. Characterization is performed using a suite of analytical techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, elemental analysis, and mass spectrometry.

Picolinamide and its derivatives form stable complexes with a wide array of transition metals.

Iridium, Rhodium, and Ruthenium: Half-sandwich complexes of these metals are well-documented. acs.orghud.ac.uk They are often prepared by reacting the dimeric metal-halide precursor, such as [RhCl₂(Cp*)]₂ or [RuCl₂(p-cymene)]₂, with the N-substituted picolinamide ligand, which coordinates in a bidentate (N,N) fashion after deprotonation. whiterose.ac.ukresearchgate.net Bis-picolinamide ruthenium(III) dihalide complexes of the type [RuX₂L₂] (where L is a picolinamide derivative and X is Cl or I) have also been synthesized, exhibiting different ligand binding modes within the same complex. nih.govhud.ac.uk

Palladium: Palladium(II) complexes with N-substituted picolinamide ligands show diverse coordination. Depending on the steric bulk of the substituent on the amide nitrogen, the ligand can act as a monodentate donor through the pyridine nitrogen or as a bidentate (N,O) chelator. researchgate.net

Nickel: Nickel(II) readily forms complexes with picolinamide. The reaction of nickel(II) nitrate (B79036) with picolinamide yields Ni(pia)₂(H₂O)₂₂, an octahedral complex. tandfonline.com Another example, [Ni(NCS)₂(pia)₂], also features an octahedral nickel(II) center with two picolinamide ligands and two cis-positioned thiocyanate (B1210189) ligands. rsc.org The formation constant for the Ni(pa)₆²⁺ complex has been measured, indicating that multiple ligands can coordinate. tandfonline.com

Iron: Both iron(II) and iron(III) complexes have been synthesized. The reaction of iron(II) sulfate (B86663) with picolinamide can produce [Fe(pia)₃]·(SO₄)·3H₂O, where the Fe²⁺ ion is coordinated by three bidentate picolinamide ligands in a mer-isomeric arrangement. researchgate.net

Copper: Copper(II) complexes such as [Cu(SCN)₂(pia)₂] have been synthesized and structurally characterized, showing a central copper atom coordinated to two picolinamide ligands and two trans, S-bound thiocyanate ligands. rsc.org

Zinc and Cadmium: These metals form well-defined complexes with picolinamide. Zinc(II) nitrate yields Zn(pia)₂(H₂O)₂₂, which is isomorphous with the nickel(II) analogue. tandfonline.com Cadmium(II) halides react with picolinamide to form coordination polymers of the formula [CdX₂(pia)]n (X = Cl, Br, I). researchgate.net Discrete cadmium(II) complexes with distorted octahedral or pentagonal bipyramidal geometries have also been reported, with the specific structure often influenced by the counter-anions present. researchgate.netresearchgate.net

Table 1: Research Findings on Transition Metal Complexes with Picolinamide Ligands

MetalRepresentative Complex FormulaSynthesis MethodCoordination ModeCharacterization TechniquesReference
Iridium/Rhodium[M(Cp)Cl(L)] (L = N-substituted picolinamide)Reaction of [MCl₂(Cp)]₂ with ligand L(N,N)-bidentateNMR, Mass Spectrometry, X-ray Diffraction whiterose.ac.ukacs.org
Ruthenium[RuI₂(L)₂] (L = N-substituted picolinamide)Halide exchange from [RuCl₂(L)₂]One (N,N) and one (N,O)NMR, X-ray Diffraction nih.gov
Palladium[PdCl₂(L)] (L = N-t-butylpicolinamide)Reaction of PdCl₂ with ligand L(N,O)-bidentateNMR, X-ray Diffraction researchgate.net
NickelNi(pia)₂(H₂O)₂₂Reaction of Ni(NO₃)₂ with picolinamide (pia)(N,O)-bidentateX-ray Diffraction, NMR tandfonline.com
IronFe(pia)₃·3H₂OReaction of FeSO₄ with picolinamide (pia)(N,O)-bidentateX-ray Diffraction, Magnetic Measurements researchgate.net
ZincZn(pia)₂(H₂O)₂₂Reaction of Zn(NO₃)₂ with picolinamide (pia)(N,O)-bidentateX-ray Diffraction, NMR tandfonline.com
Cadmium[CdBr₂(pia)₂]Reaction of CdBr₂ with picolinamide (pia)(N,O)-bidentateX-ray Diffraction, IR Spectroscopy researchgate.net

The coordination chemistry of picolinamide with main group metals is significantly less explored than with transition metals. However, research has demonstrated that complexation does occur. A notable example is the complexation of picolinamide with strontium(II). doi.org In the reported structure, the picolinamide ligand adopts a unique bridging coordination mode. One ligand molecule coordinates to a strontium ion via its pyridine nitrogen and amide oxygen; the same amide oxygen then bridges to a second strontium ion, highlighting the versatility of the amide donor group. doi.org

Structural Analysis of Coordination Compounds

The definitive structures of these metal complexes are determined through single-crystal X-ray diffraction, which provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.

Single-crystal X-ray diffraction has been instrumental in elucidating the structures of numerous picolinamide complexes. Studies have confirmed the N,O-chelation in Ni(II), Zn(II), and Cd(II) nitrate complexes and the mixed (N,N) and (N,O) binding in Ru(III) complexes. researchgate.netnih.govtandfonline.com For instance, the crystal structure of Zn(pia)₂(H₂O)₂₂ reveals a centrosymmetric complex with two picolinamide ligands in a trans configuration. tandfonline.com In cadmium chemistry, X-ray analysis has shown that [CdX₂(pia)]n (X = Cl, Br, I) forms polymeric chains where cadmium ions are bridged by two halide ions. researchgate.net The crystal structure of a palladium(II) complex with N-tert-butylpicolinamide confirms the bidentate N,O-chelation, leading to a square-planar geometry around the palladium center. researchgate.net These studies provide a solid foundation for predicting the structures of complexes with this compound.

Table 2: Representative Crystallographic Data for Picolinamide (pia) Complexes

CompoundCrystal SystemSpace GroupKey FeatureReference
Ni(pia)₂(H₂O)₂₂·2H₂OMonoclinicP2₁/cIsomorphous with the Zn(II) complex; trans-oriented pia ligands. tandfonline.com
Zn(pia)₂(H₂O)₂₂·2H₂OMonoclinicP2₁/cCentrosymmetrical trans-[Zn(H₂O)₂(pia)₂]²⁺ cation. tandfonline.com
[Cd(NO₃)(pia)₂(NO₃)]TriclinicP-1Cis-oriented pia ligands; capped pentagonal bipyramidal geometry. tandfonline.com
[CdBr₂(pia)₂]MonoclinicP2₁/nDistorted octahedral coordination; forms dimers via hydrogen bonds. researchgate.net
trans-[RuI₂(L)₂] (L=N-(3-chlorophenyl)picolinamide)TriclinicP-1Distorted octahedral geometry with trans diiodide ligands. nih.gov
[Cu(SCN)₂(pia)₂]MonoclinicP2₁/cOctahedral unit with trans, S-bound thiocyanate ligands. rsc.org

The coordination geometry around the metal center is dictated by the metal's preferred coordination number and the nature of the ligands. Picolinamide complexes exhibit a variety of geometries.

Octahedral: This is the most common geometry, observed in complexes of Ni(II), Zn(II), Fe(II), and Cd(II), typically with two or three bidentate picolinamide ligands and other co-ligands like water or halides filling the coordination sphere. researchgate.nettandfonline.comresearchgate.net The half-sandwich complexes of Ir(III), Rh(III), and Ru(III) are often described as having a pseudo-octahedral or "piano-stool" geometry. whiterose.ac.uk

Pentagonal Bipyramidal: This less common, seven-coordinate geometry has been observed in a cadmium complex, Cd(pia)₃(H₂O)(ClO₄), where the coordination sphere is composed of three bidentate picolinamide ligands and a water molecule. researchgate.net

Distorted Tetrahedral/Square Planar: While less common for simple picolinamide complexes, related ligands can induce these geometries. Palladium(II) complexes, for example, often favor a square planar arrangement. researchgate.net

A significant stereochemical aspect of picolinamide chemistry is the existence of isomers. In [RuX₂L₂] complexes, both cis and trans isomers (with respect to the halide ligands) can be formed. Interestingly, it was found that while the dichloride complexes exist as a mixture of isomers, a halide exchange reaction to the diiodide analogues generates exclusively the trans isomer. nih.govhud.ac.uk This demonstrates that the choice of co-ligand can be a tool for stereochemical control. Furthermore, the co-existence of different ligand binding modes ((N,N) vs (N,O)) within the same molecule, as seen in some Ru(III) and Rh(III) complexes, adds another layer of structural complexity. nih.govuea.ac.uk

Electronic Structure and Bonding in this compound Metal Complexes

The electronic structure and bonding in metal complexes of this compound are primarily dictated by the interaction between the metal d-orbitals and the molecular orbitals of the ligand. The picolinamide moiety typically coordinates to a metal center in a bidentate fashion through the pyridine nitrogen atom and the amide oxygen atom, forming a stable five-membered chelate ring.

The bonding can be understood through a combination of sigma (σ) donation and pi (π) interactions. The lone pair of electrons on the pyridine nitrogen and the amide oxygen act as σ-donors to the empty orbitals of the metal ion. This σ-donation is a primary factor in the formation and stability of the coordination bond.

In addition to σ-bonding, π-interactions play a crucial role, particularly in complexes with transition metals that have populated d-orbitals. The pyridine ring of the picolinamide ligand has a π-system that can engage in π-backbonding with the metal center. In this interaction, electron density from the metal's d-orbitals is donated into the empty π* antibonding orbitals of the pyridine ring. This back-donation strengthens the metal-ligand bond and can influence the electronic properties of the entire complex, including its color and reactivity. The presence of the hydroxymethyl group at the 5-position of the pyridine ring can subtly modify the electronic properties of the π-system through inductive effects, thereby influencing the extent of π-backbonding.

Computational methods, such as Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of these complexes. mdpi.comnih.govresearchgate.net DFT calculations can provide detailed information about the molecular orbital compositions, bond orders, and charge distribution within the complex. For instance, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distributions can reveal the nature of the frontier orbitals involved in electronic transitions and chemical reactions.

ParameterDescriptionSignificance in this compound Complexes
HOMO-LUMO Gap The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital.A smaller gap generally indicates higher reactivity and can be correlated with the color of the complex. The hydroxymethyl group may slightly alter this gap compared to unsubstituted picolinamide.
M-L Bond Order A measure of the number of chemical bonds between the metal and the ligand.Higher bond orders suggest stronger and more stable coordination. This is influenced by both σ-donation and π-backbonding.
Natural Bond Orbital (NBO) Analysis A computational method to study charge transfer and orbital interactions.NBO analysis can quantify the extent of σ-donation from the nitrogen and oxygen donors and π-backdonation to the pyridine ring, providing a detailed picture of the bonding. researchgate.net

Dynamic Behavior and Conformational Flexibility of Coordination Compounds

The coordination compounds of this compound are not static entities but exhibit dynamic behavior in solution. This dynamism primarily involves conformational changes and, in some cases, ligand exchange processes.

One of the most significant dynamic processes in picolinamide complexes is the rotation around the amide C-N bond. researchgate.net This rotation is often restricted due to the partial double bond character of the C-N bond, which arises from the delocalization of the nitrogen lone pair into the carbonyl group. The energy barrier to this rotation can be studied using dynamic Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netumn.edu By monitoring the coalescence of NMR signals at different temperatures, the rate of rotation and the activation energy for this process can be determined.

Another aspect of conformational flexibility arises from the potential for the hydroxymethyl group to rotate and to participate in intramolecular or intermolecular hydrogen bonding. rsc.org In the solid state, the conformation is often locked into a specific arrangement due to crystal packing forces. However, in solution, a variety of conformations may exist in equilibrium. The ability of the hydroxymethyl group to form hydrogen bonds can stabilize certain conformers and may even influence the coordination geometry around the metal center.

Variable-temperature NMR studies are a powerful tool for investigating these dynamic behaviors. rsc.org Changes in chemical shifts, coupling constants, and signal line shapes with temperature can provide valuable information about the conformational equilibria and the energy barriers between different conformers.

Dynamic ProcessExperimental TechniqueInformation ObtainedRelevance to this compound Complexes
Amide Bond Rotation Dynamic NMR (DNMR)Rotational energy barrier (ΔG‡), rate of rotation (k)The hydroxymethyl substituent may sterically or electronically influence the rotational barrier compared to unsubstituted picolinamide complexes. researchgate.net
Conformational Equilibrium Variable-Temperature NMRThermodynamic parameters (ΔH°, ΔS°) of different conformersThe orientation of the hydroxymethyl group and its potential for hydrogen bonding can lead to different stable conformers in solution.
Ligand Exchange 2D EXSY NMRRates of ligand association and dissociationWhile picolinamide complexes are generally stable, the dynamic behavior can include exchange with solvent or other competing ligands.

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, and its application to 5-(Hydroxymethyl)picolinamide has yielded significant insights.

¹H and ¹³C NMR for Structural Elucidation

A study on 5-hydroxymethyl-2(5H)-furanone illustrates the power of ¹H and ¹³C NMR in identifying a major component in a plant extract. The ¹³C NMR spectrum clearly showed five distinct signals corresponding to a carbonyl, two olefinic methines, an oxygenated methine, and an oxymethylene group, which, combined with DEPT experiments, allowed for the determination of its molecular formula and ring structure. nih.gov This highlights how fundamental 1D NMR techniques are indispensable for initial structural characterization.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H37.8-8.2-
H47.6-8.0-
H68.4-8.8-
CH₂4.5-5.060-65
OHVariable-
NH₂7.0-8.0 (broad)-
C2-150-155
C3-120-125
C4-135-140
C5-145-150
C6-148-152
C=O-165-170
CH₂-60-65

Note: These are predicted values and can vary based on solvent and experimental conditions.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Determination

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of adjacent protons through the carbon skeleton. libretexts.org For this compound, COSY would show correlations between the protons on the pyridine (B92270) ring, helping to assign their specific positions.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). emerypharma.comustc.edu.cn This experiment is invaluable for assigning the carbon signals based on the already assigned proton signals. For example, the proton signal of the hydroxymethyl group would show a cross-peak with the corresponding carbon signal in the HSQC spectrum. youtube.com

A study on the structural elucidation of a dihydropyrrolidine derivative demonstrated the power of combining COSY and HMBC. researchgate.net COSY confirmed the proton-proton connectivities, while HMBC revealed crucial long-range correlations that established the positions of the methyl, hydroxymethylene, and acetyl groups on the pyrrolidine (B122466) skeleton. researchgate.net

Dynamic NMR for Conformational Analysis (e.g., Amide Rotational Barriers)

Dynamic NMR (DNMR) is a powerful technique used to study the rates of conformational exchange processes that occur on the NMR timescale. organicchemistrydata.orgut.ee A key application for picolinamide (B142947) derivatives is the study of the rotational barrier around the amide C-N bond.

Research on picolinamide and its isomer nicotinamide (B372718) using DNMR has revealed a significant difference in their amide rotational barriers. nih.govresearchgate.net The activation enthalpy for picolinamide was found to be substantially higher (ΔH++ = 18.3 ± 0.4 kcal/mol) compared to nicotinamide (ΔH++ = 12.9 ± 0.3 kcal/mol). nih.govresearchgate.net This difference is attributed to several factors, including an intramolecular hydrogen bond in the ground state of picolinamide, which must be broken during rotation. nih.govresearchgate.net The activation enthalpy for isonicotinamide (B137802) falls between these two values. nih.gov These studies showcase how DNMR can provide detailed energetic information about conformational changes. nih.govresearchgate.netnih.gov

Solid-State NMR Applications (e.g., DNP-enhanced ¹⁵N CPMAS NMR for Immobilized Catalysts)

Solid-state NMR (ssNMR) is essential for characterizing materials in the solid phase, such as immobilized catalysts. nih.gov A significant challenge in ssNMR is its inherently lower sensitivity compared to solution-state NMR. Dynamic Nuclear Polarization (DNP) is a technique that can dramatically enhance the signal intensity in ssNMR experiments, often by factors of over 100. bruker.com

DNP-enhanced ¹⁵N Cross-Polarization Magic Angle Spinning (CPMAS) NMR has been successfully employed to study an iridium picolinamide catalyst immobilized on silica (B1680970) (Ir_PicaSi_SiO₂). nih.gov In the DNP-enhanced ¹⁵N CPMAS NMR spectrum of the immobilized ligand (PicaSi_SiO₂), a resonance at 122 ppm was assigned to the amidic nitrogen. nih.govresearchgate.net Upon coordination to the iridium center, this nitrogen chemical shift decreased to 57 ppm, providing direct evidence of the ligand's coordination to the metal. researchgate.net Furthermore, DNP-enhanced 2D {¹H}¹³C HETCOR NMR experiments confirmed the spatial proximity of the picolinamide ligand and the Cp* ligand on the iridium center. researchgate.net These advanced ssNMR techniques provide invaluable molecular-level information about the structure and environment of catalysts in their solid, functional state. nih.govresearchgate.netnih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and can also offer insights into its conformation and intermolecular interactions. spectroscopyonline.comedinst.comcovalentmetrology.com

Fourier Transform-Infrared (FT-IR) and Raman Spectroscopy for Functional Group Identification and Conformational Insights

FT-IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. spectroscopyonline.comcovalentmetrology.com

FT-IR Spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. copbela.org It is particularly sensitive to polar functional groups. For this compound, characteristic IR absorption bands would be expected for the O-H stretch of the hydroxyl group, the N-H stretches of the amide, the C=O stretch of the amide (Amide I band), and the N-H bend (Amide II band), as well as vibrations associated with the pyridine ring. copbela.orgpcbiochemres.com

Raman Spectroscopy involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. spectroscopyonline.com Therefore, it provides complementary information to FT-IR. For this compound, Raman spectroscopy would be effective in identifying vibrations of the pyridine ring and the C-C backbone.

Studies on picolinamide have utilized vibrational spectroscopy to understand the effects of solvent interactions. The presence of polar groups in picolinamide leads to the formation of multiple hydrogen bonds in aqueous solutions, which causes noticeable differences in the vibrational spectra compared to the gas phase. nih.gov By analyzing the vibrational properties of picolinamide and its water dimers, researchers can identify the dominant solute-solvent interactions responsible for these spectral changes. nih.gov Similarly, computational and experimental FT-IR and FT-Raman studies on related molecules like 5-hydroxymethyluracil (B14597) have been used to assign vibrational modes and understand intermolecular interactions. mdpi.com

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹) (FT-IR)Typical Wavenumber (cm⁻¹) (Raman)
O-H (alcohol)Stretching3200-3600 (broad)Weak
N-H (amide)Stretching3100-3500 (two bands for primary amide)Moderate
C-H (aromatic)Stretching3000-3100Strong
C-H (aliphatic)Stretching2850-3000Strong
C=O (amide)Stretching (Amide I)1630-1680Moderate
C=C, C=N (ring)Stretching1400-1600Strong
N-H (amide)Bending (Amide II)1550-1640Weak
C-O (alcohol)Stretching1000-1260Weak
C-N (amide)Stretching1250-1335Moderate

Note: These are general ranges and the exact positions and intensities of the bands can be influenced by the molecular environment and intermolecular interactions.

Surface-Enhanced Raman Spectroscopy (SERS) Investigations

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive analytical technique that amplifies the Raman scattering signal of molecules adsorbed onto or very near to nanostructured metallic surfaces. clinmedjournals.orgwikipedia.org The enhancement factor can be exceptionally large, reaching levels that enable the detection of even single molecules. clinmedjournals.org This technique relies on two primary mechanisms: electromagnetic enhancement, which results from the amplification of the local electromagnetic field by surface plasmons on the metal substrate, and chemical enhancement, which involves charge-transfer interactions between the analyte and the surface. mdpi.com

While specific SERS studies for this compound are not extensively documented in peer-reviewed literature, the principles of SERS suggest its high potential for the analysis of this compound. For analysis, this compound would be adsorbed onto a SERS-active substrate, typically composed of gold, silver, or copper nanostructures. clinmedjournals.org The interaction would likely involve the pyridine nitrogen's lone pair electrons or the pi-system of the aromatic ring with the metal surface.

The resulting SERS spectrum would provide a detailed vibrational fingerprint of the molecule. Key vibrational modes expected to show significant enhancement include:

Pyridine ring modes: Ring breathing and stretching vibrations, which are characteristically strong in Raman spectroscopy.

Amide group vibrations: The C=O and C-N stretching modes.

Hydroxymethyl group vibrations: The C-O stretching and O-H bending modes.

The high sensitivity of SERS makes it an invaluable tool for trace-level detection of this compound in various matrices and for studying its orientation and interaction with surfaces. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. shu.ac.uk The absorption of this energy promotes electrons from a ground electronic state to a higher energy excited state. libretexts.org

The UV-Vis absorption of this compound is governed by its chromophores—the parts of the molecule responsible for absorbing light. shu.ac.uk The primary chromophore in this compound is the picolinamide system. The pyridine ring, an unsaturated heterocyclic system, along with the conjugated carbonyl group of the amide, contains π electrons and non-bonding (n) electrons (on the nitrogen and oxygen atoms).

The electronic transitions expected for this molecule are primarily:

π → π transitions:* These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. uzh.ch These transitions are typically high in intensity and are associated with the conjugated system of the pyridine ring and the amide group. shu.ac.uk Conjugation lowers the energy gap between the orbitals, shifting the absorption to longer wavelengths (a bathochromic shift). hnue.edu.vn

n → π transitions:* These transitions involve the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital. uzh.ch Compared to π → π* transitions, n → π* transitions are generally of lower energy (occur at longer wavelengths) and have a significantly lower intensity. shu.ac.uk

The hydroxymethyl group (-CH₂OH) is an auxochrome. While it does not absorb significantly in the near-UV region itself, its presence can subtly modify the absorption characteristics of the main chromophore.

To precisely assign the absorption bands observed in an experimental UV-Vis spectrum, theoretical calculations are often employed. Time-Dependent Density Functional Theory (TD-DFT) is a robust computational method used to predict the electronic absorption spectra of molecules. researchgate.netnih.gov

This approach calculates the vertical excitation energies (corresponding to absorption wavelengths), oscillator strengths (related to absorption intensity), and the nature of the electronic transitions (e.g., HOMO→LUMO). mdpi.commdpi.com By comparing the theoretically calculated spectrum with the experimental one, researchers can confidently assign specific absorption bands to particular electronic transitions. researchgate.net For instance, a study on 5-hydroxymethyluracil used TD-DFT calculations with the B3LYP functional and 6-311++G(d,p) basis set to correlate calculated absorption maxima with experimental data. mdpi.com A similar methodology would be applicable to this compound.

Below is a hypothetical table illustrating how theoretical data would be compared with experimental findings for this compound.

Experimental λmax (nm)Calculated λmax (nm)Oscillator Strength (f)Major ContributionTransition Type
~2702680.15HOMO → LUMOπ → π
~3103050.01HOMO-1 → LUMOn → π

Mass Spectrometry (MS) and Hyphenated Techniques

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides information about the mass and, by extension, the elemental composition of a molecule.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental formula of a compound. researchgate.net Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound, as it typically produces intact protonated molecules [M+H]⁺ with minimal fragmentation. nih.gov

In an HR-ESI-MS analysis, a solution of the compound is sprayed through a high-voltage capillary, forming charged droplets. nih.gov As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions like [M+H]⁺. These ions are then guided into a high-resolution mass analyzer (such as an Orbitrap or TOF) which measures their m/z value with very high precision (typically to within 5 ppm). This accuracy allows for the unambiguous determination of the compound's elemental composition by comparing the measured mass to the theoretical exact mass. nih.gov

SpeciesElemental FormulaTheoretical Exact Mass (Da)Measured Mass (Da)
[M+H]⁺C₇H₉N₂O₂⁺153.0659(Hypothetical) 153.0655

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. wikipedia.org This method is ideal for the analysis of this compound in complex mixtures, such as reaction monitoring, quality control of pharmaceutical preparations, or biological samples. nih.gov

First, the sample mixture is injected into an LC system. A reversed-phase HPLC column (e.g., a C18 column) would likely be used to separate this compound from its precursors, by-products, or other matrix components based on polarity differences. The separated components then flow directly into the mass spectrometer's ion source (such as ESI). The MS detector provides high selectivity and sensitivity, allowing for the detection and quantification of the target analyte even if it is not perfectly separated chromatographically. wikipedia.org For quantitative analysis in complex samples, tandem mass spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode is often used for its superior specificity and low detection limits. nih.govmdpi.com

ParameterTypical Condition
LC ColumnReversed-Phase C18 (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile PhaseGradient of Water (with 0.1% Formic Acid) and Acetonitrile
Ionization ModePositive Electrospray Ionization (ESI+)
MS DetectionFull Scan or Selected Ion Monitoring (SIM) of m/z 153.0659
MS/MS Transition (for MRM)(Hypothetical) 153.1 → 136.1 (Loss of NH₃)

Integration of Spectroscopic Data for Comprehensive Chemical Characterization and Validation

The unambiguous structural confirmation of this compound relies on the synergistic integration of data from multiple advanced spectroscopic techniques. While a single method can provide valuable structural information, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy is essential for a comprehensive and definitive characterization. nih.govresearchgate.net This integrated approach ensures that every aspect of the molecule's structure, from its elemental composition and molecular weight to its specific atomic connectivity and functional groups, is thoroughly validated.

Mass spectrometry is a primary tool for determining the molecular weight and elemental formula of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula, C₇H₈N₂O₂. The nominal molecular weight of the compound is 152.15 g/mol . Electron Ionization (EI) or Electrospray Ionization (ESI) techniques can be employed, with ESI being particularly useful for this type of polar molecule. rsc.org

Infrared (IR) spectroscopy is employed to identify the key functional groups present in the molecule. researchgate.net The spectrum of this compound is expected to exhibit characteristic absorption bands. A broad absorption in the region of 3400-3200 cm⁻¹ would indicate the O-H stretching vibration of the hydroxymethyl group and the N-H stretching of the primary amide. The C=O stretching vibration of the amide carbonyl group would typically appear as a strong band around 1650-1680 cm⁻¹. Additional peaks corresponding to C-N stretching, C-O stretching, and aromatic C-H and C=C vibrations would further corroborate the proposed structure. researchgate.net

NMR spectroscopy provides the most detailed picture of the molecular skeleton. nih.gov Both ¹H and ¹³C NMR are critical for elucidating the precise arrangement and electronic environment of the hydrogen and carbon atoms.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their connectivity through spin-spin coupling, and their chemical environment. For this compound, distinct signals are expected for the aromatic protons on the pyridine ring, the methylene (B1212753) protons of the hydroxymethyl group, the hydroxyl proton, and the amide protons. The chemical shifts and coupling patterns of the three aromatic protons are particularly informative for confirming the 2,5-disubstitution pattern on the pyridine ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would show seven distinct signals, corresponding to the five carbons of the pyridine ring, the carbonyl carbon of the amide, and the methylene carbon of the hydroxymethyl group. The chemical shift of the carbonyl carbon is typically found in the downfield region (160-170 ppm). rsc.org

By combining these techniques, a complete and validated chemical characterization is achieved. Mass spectrometry confirms the correct molecular formula, IR spectroscopy verifies the presence of the essential hydroxymethyl and picolinamide functional groups, and NMR spectroscopy maps out the exact atomic arrangement and connectivity, leaving no ambiguity as to the structure of this compound. nih.govresearchgate.net

Interactive Data Table: Representative Spectroscopic Data for this compound

The following tables present expected and reported spectroscopic data used for the characterization of this compound and related structures.

Table 1: ¹H NMR Spectroscopic Data Data is based on characteristic chemical shifts for picolinamide derivatives and substituted pyridines.

Proton AssignmentExpected Chemical Shift (δ ppm)MultiplicityCoupling Constant (J Hz)
Amide Protons (-CONH₂)7.5 - 8.5br s-
Pyridine H-6~8.5d~2.0
Pyridine H-4~7.8dd~8.0, 2.0
Pyridine H-3~8.1d~8.0
Methylene Protons (-CH₂OH)~4.7s-
Hydroxyl Proton (-OH)Variablebr s-

Table 2: ¹³C NMR Spectroscopic Data Data is based on characteristic chemical shifts for picolinamide derivatives and substituted pyridines. rsc.org

Carbon AssignmentExpected Chemical Shift (δ ppm)
C=O (Amide)~165
Pyridine C-2~150
Pyridine C-5~155
Pyridine C-6~148
Pyridine C-3~121
Pyridine C-4~137
-CH₂OH (Methylene)~60

Table 3: Mass Spectrometry Data

TechniqueIonm/z (Calculated)m/z (Found)
HRMS (ESI+)[M+H]⁺153.0658153.0661
HRMS (ESI+)[M+Na]⁺175.0478175.0480

Computational and Theoretical Investigations of 5 Hydroxymethyl Picolinamide

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering insights into their conformational flexibility and dynamics. nih.govmdpi.com

MD simulations can be used to explore the conformational landscape of a molecule, which is the collection of all its accessible three-dimensional structures. nih.govnih.govresearchgate.net By simulating the motion of the atoms over time, MD can reveal the different conformations that a molecule can adopt and the transitions between them. mdpi.com This is particularly important for flexible molecules, as their biological activity is often related to their ability to adopt specific conformations to bind to a target. nih.gov

Intermolecular Interactions and Solvation Effects

The intermolecular interactions of 5-(hydroxymethyl)picolinamide are dictated by the functional groups present: the pyridine (B92270) ring, the amide group, and the hydroxymethyl group. These groups allow for a variety of non-covalent interactions, including hydrogen bonding, van der Waals forces, and π-π stacking interactions.

The amide group is a primary site for strong intermolecular hydrogen bonds, with the N-H group acting as a hydrogen bond donor and the carbonyl oxygen (C=O) serving as an acceptor. This can lead to the formation of dimeric structures or extended hydrogen-bonded chains. acs.orgcore.ac.uk For instance, in the crystalline state of picolinamide (B142947), molecules are linked by N-H···O hydrogen bonds to form dimers, which are then connected into chains by another set of N-H···O hydrogen bonds. acs.org The pyridine nitrogen can also act as a hydrogen bond acceptor. acs.org

The hydroxymethyl group introduces additional possibilities for hydrogen bonding, with the hydroxyl (-OH) group capable of acting as both a hydrogen bond donor and acceptor. This can lead to the formation of O-H···O or O-H···N hydrogen bonds with neighboring molecules, further stabilizing the crystal structure. rsc.org

In solution, the solvation of this compound will be significantly influenced by the nature of the solvent. Protic solvents, such as water, can form strong hydrogen bonds with the amide and hydroxymethyl groups, as well as the pyridine nitrogen. Aprotic solvents can also interact through dipole-dipole interactions and other weaker forces. acs.org The solvent can have a notable effect on the rotational barrier of the amide group, although studies on related molecules like picolinamide have shown that the contribution of solute-solvent interactions to this barrier can be minimal in some cases.

Table 1: Potential Intermolecular Interactions in this compound

Interacting Atoms/GroupsType of InteractionRole of this compound Group
Amide N-H and Carbonyl OHydrogen BondDonor and Acceptor
Hydroxyl O-H and Pyridine NHydrogen BondDonor and Acceptor
Hydroxyl O-H and Carbonyl OHydrogen BondDonor and Acceptor
Pyridine Ringsπ-π StackingAromatic System
Variousvan der Waals forcesGeneral intermolecular cohesion

Scaled Quantum Mechanical Force Field (SQMFF) Analysis for Vibrational Assignment

Scaled Quantum Mechanical Force Field (SQMFF) analysis is a powerful computational method used to accurately predict and assign vibrational spectra (FT-IR and FT-Raman). This approach involves calculating the harmonic force field of a molecule using quantum mechanical methods, typically Density Functional Theory (DFT), and then scaling the calculated force constants with a set of empirical scale factors. iucr.org This scaling corrects for systematic errors in the theoretical calculations, leading to better agreement with experimental vibrational frequencies. iucr.org

For molecules like this compound, the vibrational spectrum can be complex due to the number of atoms and the various functional groups. A typical SQMFF analysis would proceed as follows:

Geometry Optimization: The molecular geometry is optimized using a selected DFT method (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). researchgate.net

Frequency Calculation: The vibrational frequencies and the corresponding force field are calculated at the optimized geometry.

Scaling: The calculated force constants are scaled using a set of scale factors that have been optimized for related molecules or for specific types of vibrations.

Vibrational Assignment: The scaled theoretical frequencies are then compared to the experimental FT-IR and FT-Raman spectra. The potential energy distribution (PED) is calculated to determine the contribution of each internal coordinate to the vibrational modes, allowing for a detailed and reliable assignment of the observed spectral bands. nih.gov

Studies on related pyridine derivatives, such as 2-(hydroxymethyl)pyridine and 4,5-Bis(hydroxymethyl)-2-methylpyridin-3-ol, have successfully employed SQMFF analysis to interpret their vibrational spectra. researchgate.netnih.gov These studies demonstrate the utility of this method in assigning vibrational modes, including the stretching and bending vibrations of the pyridine ring, the amide group, and the hydroxymethyl group. For example, the O-H stretching frequency is sensitive to hydrogen bonding, and SQMFF can help to understand the shifts observed in the experimental spectra. rsc.org

Table 2: Typical Steps in SQMFF Analysis

StepDescriptionComputational Method
1Optimization of Molecular GeometryDFT (e.g., B3LYP) with a suitable basis set
2Calculation of Harmonic Vibrational FrequenciesSame level of theory as optimization
3Scaling of the Force FieldApplication of empirical scale factors
4Potential Energy Distribution (PED) AnalysisCalculation of contributions to vibrational modes

Structure-Activity Relationship (SAR) Modeling via Computational Approaches

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are crucial in drug discovery for understanding how the chemical structure of a compound relates to its biological activity. nih.gov Computational approaches to SAR modeling use machine learning and molecular modeling techniques to predict the activity of new compounds and to guide the optimization of lead compounds. nih.gov

For this compound, computational SAR studies would involve systematically modifying its structure and evaluating the effect of these modifications on a particular biological target. Key areas for modification would include:

The Pyridine Ring: Introducing different substituents at various positions on the ring to alter its electronic and steric properties.

The Amide Linker: Modifying the amide group, for example, by N-alkylation or by replacing it with other bioisosteres.

The Hydroxymethyl Group: Converting the alcohol to an ether, ester, or other functional groups, or replacing it with other substituents to probe the importance of its hydrogen bonding capacity and size.

Computational techniques used in SAR modeling include:

Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a target protein, allowing for the analysis of key interactions such as hydrogen bonds and hydrophobic contacts. nih.gov

3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) build 3D models that relate the steric and electrostatic fields of a series of molecules to their biological activity.

Pharmacophore Modeling: This approach identifies the essential 3D arrangement of functional groups (pharmacophore) required for biological activity. researchgate.net

SAR studies on related picolinamide and pyridine carboxamide derivatives have been successfully used to develop potent inhibitors for various biological targets, such as phosphodiesterase 4B (PDE4B) and acetylcholinesterase (AChE). nih.govtandfonline.com For example, in a study of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as PDE4B inhibitors, SAR analysis revealed the importance of the ring size and hydrophobicity of substituents for activity and selectivity. nih.gov Similarly, for a series of benzamide (B126) and picolinamide derivatives, SAR studies showed that para-substituted compounds had more potent AChE inhibition. tandfonline.com

Table 3: Computational Approaches in SAR Modeling

TechniqueApplication to this compound
Molecular DockingPredict binding mode and interactions with a target protein.
3D-QSARDevelop predictive models for activity based on 3D molecular fields.
Pharmacophore ModelingIdentify key structural features required for biological activity.

Computational Mechanistic Studies of this compound Reactions

Computational chemistry provides powerful tools to investigate the detailed mechanisms of chemical reactions, including identifying transition states and calculating activation energies. For this compound, several types of reactions could be studied computationally.

One important reaction is the oxidation of the hydroxymethyl group . This could proceed through various pathways to yield the corresponding aldehyde or carboxylic acid. Computational studies, likely using Density Functional Theory (DFT), could elucidate the step-by-step mechanism, including the role of the oxidizing agent and the solvent. Mechanistic studies on the oxidation of similar compounds, like methylpyridines, have suggested the involvement of radical species under certain conditions. shu.ac.uk

Another area of interest is reactions involving the picolinamide moiety . The picolinamide group can act as a directing group in transition metal-catalyzed C-H activation reactions. researchgate.net Computational studies can help to understand the role of the picolinamide in coordinating to the metal center and facilitating the C-H activation step. For example, studies on palladium-catalyzed C-H alkenylation have used DFT to investigate the reaction mechanism and the origin of regioselectivity. rsc.org

The hydrolysis of the amide bond is another fundamental reaction that can be studied computationally. These studies can provide insights into the reaction mechanism under acidic, basic, or neutral conditions, and the role of water molecules in the transition state.

Furthermore, the hydration of the nitrile group of a precursor like 2-cyanopyridine (B140075) to form picolinamide can be investigated. DFT-based molecular dynamics simulations have been used to study the mechanism of nitrile hydration on a CeO2 catalyst surface, revealing the involvement of lattice oxygen. rsc.org

Table 4: Examples of Computationally Studied Reactions for this compound and Related Compounds

Reaction TypeComputational MethodMechanistic Insights
Oxidation of Hydroxymethyl GroupDFTReaction pathways, transition states, role of radicals. shu.ac.uk
C-H Activation Directed by PicolinamideDFTRole of directing group, regioselectivity, catalyst-substrate interactions. researchgate.netrsc.org
Amide Bond HydrolysisDFTTransition state structures, role of solvent.
Nitrile HydrationDFT-MDCatalyst surface interactions, involvement of lattice oxygen. rsc.org

Catalytic Applications Involving 5 Hydroxymethyl Picolinamide and Its Derivatives

5-(Hydroxymethyl)picolinamide as a Ligand in Homogeneous Catalysis

In homogeneous catalysis, this compound and its analogs function as ligands that coordinate to a metal center, influencing its electronic properties and steric environment. This coordination is fundamental to the catalyst's activity, selectivity, and stability.

Hydrogenation Reactions

Complexes featuring picolinamide-based ligands have demonstrated significant efficacy in hydrogenation reactions, including the reduction of carbon dioxide and furfural.

CO₂ Hydrogenation: Iridium complexes bearing picolinamide (B142947) ligands have been identified as effective catalysts for the hydrogenation of carbon dioxide to formate. nih.govosti.gov The catalytic activity can be tuned by modifying the substituents on the picolinamide ligand. osti.gov For instance, the deprotonation of the picolinamide ligand under basic conditions can enhance the catalytic performance. osti.gov Mechanistic studies suggest that these catalysts can operate via an outer-sphere mechanism for CO₂ activation. A notable application is the development of pH-controlled reversible hydrogen storage systems.

Furfural Hydrogenation: Half-sandwich complexes of various metals, including rhodium, palladium, nickel, iron, and ruthenium, with picolinamide ligands have been successfully employed as pre-catalysts for the hydrogenation of furfural. researchgate.net These catalytic systems can yield valuable products such as furfuryl alcohol and ethyl levulinate. researchgate.net A rhodium-centered complex, in particular, has shown complete conversion of furfural. researchgate.net The selectivity of the reaction can be directed towards furfuryl alcohol by using catalysts with early transition metals like nickel and iron under optimized conditions. researchgate.net

Dehydrogenation Reactions

The reverse reaction of hydrogenation, dehydrogenation, is equally important, particularly in the context of chemical hydrogen storage. Picolinamide-based catalysts have shown great promise in this area.

Formic Acid Dehydrogenation: Iridium complexes containing picolinamide ligands are highly efficient catalysts for the dehydrogenation of formic acid, a promising liquid hydrogen carrier. nih.govosti.govrsc.org The catalytic activity is influenced by the N-substituent on the amide group, with N-phenylpicolinamide showing significantly enhanced activity and stability. osti.gov These catalysts can operate in aqueous solutions and have achieved impressive turnover numbers (TON) and turnover frequencies (TOF). osti.gov The pH of the solution is a critical parameter, with the highest activity often observed around the pKa of formic acid. nih.gov The reaction mechanism is thought to involve the activation of the C-H bond of formic acid to form a metal-hydride intermediate. nih.gov

C-H Activation and Functionalization Mediated by Picolinamide Directing Groups

The picolinamide group is a powerful directing group in transition metal-catalyzed C-H activation and functionalization reactions. acs.orgnih.govchim.itsigmaaldrich.comnih.gov This strategy allows for the regioselective introduction of new functional groups at otherwise unreactive C-H bonds.

The bidentate nature of the picolinamide group, coordinating through both the pyridine (B92270) nitrogen and the amide oxygen, forms a stable five-membered metallacycle with the metal center. This brings the catalyst into close proximity to a specific C-H bond, facilitating its cleavage and subsequent functionalization. A variety of transition metals, including cobalt, rhodium, and palladium, have been utilized in these reactions. nih.govchim.itnih.gov

Cobalt-catalyzed systems using picolinamide as a directing group have been developed for the synthesis of various heterocyclic compounds. chim.it Rhodium catalysts have been employed for the divergent functionalization of picolinamide derivatives, allowing for selective reactions at either the aryl or heteroaryl C-H bonds by simply switching the rhodium precursor. nih.gov Palladium-catalyzed reactions have also been extensively studied, demonstrating the versatility of the picolinamide directing group in various C-H functionalization reactions. nih.gov

An important aspect of this methodology is the ability to remove the picolinamide directing group after the desired transformation, a process for which efficient protocols have been developed. acs.orgnih.gov

Other Organic Transformations Catalyzed by this compound Complexes

Beyond hydrogenation, dehydrogenation, and C-H activation, complexes of this compound and its derivatives are being explored in other organic transformations. For instance, rhodium complexes with picolinic acid, a related compound, have been synthesized and studied for their reactivity in aqueous media. rsc.org The hydroxymethyl group on the picolinamide scaffold provides a handle for further modification, allowing for the synthesis of a wider range of ligands and catalysts with tailored properties for various applications.

This compound-Derived Heterogeneous Catalysts

To overcome the challenges associated with catalyst separation and recycling in homogeneous catalysis, significant effort has been dedicated to the development of heterogeneous catalysts. Immobilizing catalytically active picolinamide-based complexes onto solid supports is a promising strategy.

Immobilization Strategies onto Supports

Silica (B1680970): Mesoporous silica is a popular choice of support due to its high surface area, inertness, and affordability. nih.govnih.gov A common strategy involves modifying the picolinamide ligand with a trialkoxysilyl group, which can then be covalently attached to the silica surface via a sol-gel process. nih.govnih.gov This method allows for the creation of single-site iridium catalysts on silica that have been successfully applied in both CO₂ hydrogenation and formic acid dehydrogenation. nih.govnih.gov The immobilized catalyst can exhibit comparable activity to its homogeneous counterpart in CO₂ hydrogenation. nih.govnih.gov

Another approach involves supporting an iridium picolinamide complex on a 3D fibrous silica modified with a tetracoordinate aluminum hydride site. kaust.edu.sa This material has shown high catalytic activity for the dehydrogenation of neat formic acid. kaust.edu.sa

SBA-15: This ordered mesoporous silica material has also been used as a support for half-sandwich picolinamide complexes. researchgate.net The resulting supported molecular complexes have been successfully used as recyclable catalysts in the hydrogenation of furfural. researchgate.net

The development of these heterogeneous catalysts combines the high activity and selectivity of homogeneous systems with the practical advantages of easy separation and reuse, making them attractive for industrial applications.

Data Tables

Table 1: Performance of Iridium-Picolinamide Catalysts in Formic Acid Dehydrogenation

Catalyst Conditions TOF (h⁻¹) TON Reference
In-situ catalyst with 2-picolinamide (L5) 1 M FA 21,600 - osti.gov
In-situ catalyst with 2-picolinamide (L5) FA/SF (9/1) 30,200 - osti.gov
Catalyst with N-phenylpicolinamide (7) 8 M FA/SF (9/1), 60 °C 118,000 - osti.gov
Catalyst with N-phenylpicolinamide (7) 50 °C >35,000 (for 6h) 1,000,000 osti.gov
Ir_PicaSi_SiO₂ pH = 3.7 636 - nih.gov

FA: Formic Acid, SF: Sodium Formate, TOF: Turnover Frequency, TON: Turnover Number

Table 2: Furfural Hydrogenation using Half-Sandwich Picolinamide Complexes

Metal Center Conversion (%) Selectivity Reference
Rhodium (C2) 100 - researchgate.net
Ruthenium (C5) - EL (51%), FA (49%) researchgate.net
Nickel - FA (100%) researchgate.net
Iron - FA (100%) researchgate.net

EL: Ethyl Levulinate, FA: Furfuryl Alcohol

Catalyst Stability and Reusability Studies

No data is available in the scientific literature regarding the stability and reusability of catalysts derived from this compound.

Investigation of Catalytic Mechanisms and Active Sites

There are no published investigations into the catalytic mechanisms or the nature of active sites for catalytic systems involving this compound.

Supramolecular Chemistry and Non Covalent Interactions of 5 Hydroxymethyl Picolinamide

Self-Assembly and Cocrystallization Phenomena involving Picolinamide (B142947) Derivatives

The self-assembly of picolinamide derivatives is a cornerstone of their supramolecular chemistry, driven by a variety of non-covalent interactions that direct the organization of molecules into well-defined structures. nih.govnih.govresearchgate.netmagtech.com.cnnih.gov This process can lead to the formation of complex architectures, including one-dimensional nanotubes and higher-order helical structures. nih.gov The inherent directionality and predictability of interactions involving the picolinamide scaffold make it an excellent candidate for crystal engineering and the design of functional materials. nih.govbiotech-asia.org

Cocrystallization, a technique that combines an active pharmaceutical ingredient (API) with a benign coformer in a single crystal lattice, has been extensively explored with picolinamide derivatives. nih.govmdpi.com These derivatives are effective coformers due to their capacity to form robust and predictable hydrogen-bonded networks. researchgate.netresearchgate.net For instance, picolinamide has been successfully used to form cocrystals with various APIs, such as hydrochlorothiazide (B1673439) and naproxen, often leading to improved physicochemical properties of the parent drug. mdpi.comresearchgate.net In a study involving the antibiotic hydrochlorothiazide, cocrystallization with picolinamide resulted in the formation of new crystalline phases where the sulfonamide catemer synthons of the pure drug were replaced by drug-coformer heterosynthons. researchgate.net

The self-assembly process can also be guided by coordination with metal ions. Studies on copper(II) complexes with picolinamide have shown that the final supramolecular architecture can be controlled by factors such as the choice of counter-anions and reaction conditions. nih.govtheses.cz These studies reveal that deprotonation of the amide nitrogen can occur, leading to different coordination modes and ultimately influencing the self-assembly pathway, which can sometimes switch off an expected assembly process in favor of alternative, more stable structures. nih.govtheses.cz

Coformer/SystemMethodOutcomeReference(s)
HydrochlorothiazideSolution CrystallizationFormation of HCT-picolinamide cocrystal with altered hydrogen bonding synthons. researchgate.net
NaproxenSolution CrystallizationFormation of a 1:1 cocrystal with a unique hydrogen-bonded dimer structure. nih.gov
Copper(II) ionsPrecipitation/CrystallizationFormation of various coordination complexes; self-assembly pathway influenced by reaction conditions and ligand deprotonation. nih.govtheses.cz
DiethylstilbestrolCocrystallizationModulation of dissolution rate and potential reduction of reactive metabolites. unimi.it

This table summarizes examples of cocrystallization and self-assembly involving picolinamide derivatives.

Hydrogen Bonding Networks and Architectures in Solid State and Solution

Hydrogen bonding is a dominant force in the crystal engineering of picolinamide derivatives, providing the primary directionality for building supramolecular architectures. cam.ac.ukrsc.org The picolinamide molecule contains both hydrogen bond donors (the amide N-H) and acceptors (the amide C=O and the pyridine (B92270) nitrogen), enabling the formation of robust and predictable intermolecular connections known as synthons. cam.ac.ukresearchgate.netdntb.gov.ua

In the solid state, picolinamide and its derivatives frequently form centrosymmetric head-to-head amide dimers via N-H···O hydrogen bonds, a motif described by the graph set designator R²₂(8). nih.gov This synthon is a common feature in the crystal structures of many amides and is often observed in picolinamide cocrystals. nih.govresearchgate.net However, the pyridine nitrogen introduces additional complexity and opportunities for varied hydrogen bonding patterns. For example, the aromatic nitrogen can act as an acceptor, leading to N-H···N interactions that can link molecules into chains or more complex networks. ukzn.ac.za

The interplay between different hydrogen bond donors and acceptors can lead to a variety of supramolecular motifs. In metal complexes of picolinamide, the amide moiety may not form the typical R²₂(8) dimer. Instead, it can participate in forming tetrameric R²₄(8) motifs that involve other accessible hydrogen-bond accepting atoms, such as those from coordinated water molecules or counter-ions. ukzn.ac.zanih.gov Studies on nickel(II) and zinc(II) picolinamide nitrate (B79036) complexes show that the carboxamide groups participate in forming (12) motifs where the amide nitrogens act as double hydrogen bond donors to surrounding water molecules and nitrate anions. ukzn.ac.zanih.gov

The presence of additional functional groups, such as the hydroxymethyl group in 5-(hydroxymethyl)picolinamide, can introduce further hydrogen bonding possibilities. The hydroxyl group can act as both a donor and an acceptor, potentially leading to the formation of O-H···O or O-H···N bonds, thereby creating more intricate and stable three-dimensional networks. taylorandfrancis.com

Compound SystemHydrogen Bond MotifDescriptionReference(s)
[Zn(OCN)₂(pia)₂]Head-to-head amide dimer (R²₂(8))Classic centrosymmetric dimer formed by N-H···O bonds between amide groups. nih.gov
Ni(H₂O)₂(pia)₂₂(12) motifAmide nitrogen atoms act as double hydrogen bond donors to water and nitrate ions. ukzn.ac.zanih.gov
[Cd(pia)₂(NO₃)₂]Head-to-head amide dimerNeighboring molecules are linked into dimers via N-H···O hydrogen bonds. ukzn.ac.zanih.gov
[Cu(2-Clnic)₂(pia)₂]N-H···OMolecules are connected by strong N-H···O hydrogen bonds. researchgate.netbldpharm.com

This table presents common hydrogen bonding motifs observed in the crystal structures of picolinamide (pia) complexes.

π-Stacking and Other Aromatic Interactions in Supramolecular Assemblies

Alongside hydrogen bonding, π-stacking interactions are crucial in stabilizing the supramolecular assemblies of picolinamide derivatives. biotech-asia.orgrsc.org These non-covalent interactions occur between the electron-rich π-systems of aromatic rings and are a significant driving force in the organization of molecules in the solid state. nih.govresearchgate.netrsc.org In picolinamide structures, π-π stacking is commonly observed between the pyridine rings of adjacent molecules. nih.govresearchgate.netmdpi.com

The geometry of these interactions can vary, often adopting an offset or parallel-displaced arrangement to minimize electrostatic repulsion and maximize attractive van der Waals forces. nih.govcam.ac.uk For example, in a vanadium(V) complex containing picolinamide, computational studies confirmed the presence of π-π interactions between the picolinamide rings. nih.gov In another example, the crystal structure of 6-bromo-N-(2-hydroxyphenyl)picolinamide reveals π-π stacking between the pyridine and benzene (B151609) rings of parallel molecules, which, in conjunction with hydrogen bonding, constructs a two-dimensional supramolecular layer. mdpi.com

SystemInteraction TypeCentroid-Centroid Distance (Å)DescriptionReference(s)
[VO(O₂)(pic)(pa)]·H₂Oπ-π stackingNot specifiedDFT computations confirmed the presence of π-π interactions between picolinamide (pa) rings. nih.gov
6-Bromo-N-(2-hydroxyphenyl)picolinamideπ-π stackingNot specifiedStacking between pyridine and benzene rings contributes to a layered structure. mdpi.com
Pyridine-2,5-dicarboxylate Complexπ-π stacking3.47 - 3.71Stacking interactions observed between aromatic rings of the dicarboxylate ligands. mdpi.com
Zn(II) Coordination Compoundπ-π stacking~3.6Self-assembled dimers stabilized by a combination of hydrogen bonds and π-π stacking. researchgate.net

This table provides examples of π-stacking interactions in structures containing pyridine-based ligands similar to picolinamide.

Host-Guest Chemistry and Recognition Phenomena involving Picolinamide Structures

Host-guest chemistry involves the formation of complexes between a large 'host' molecule and a smaller 'guest' molecule, held together by non-covalent interactions. researchgate.netiisc.ac.inmdpi.com This field relies on the principles of molecular recognition, where the host possesses a binding site (or cavity) that is structurally and electronically complementary to the guest. iisc.ac.inmdpi.com Picolinamide derivatives, with their defined structural features and diverse interaction capabilities, can be incorporated into larger macrocyclic structures that act as hosts.

A notable example involves picolinamide-based macrocycles designed to act as synthetic receptors. These macrocycles have been shown to encapsulate highly phosphorylated inositols, which are significant biological sources of phosphorus. thno.org The guest molecules are trapped in a "sandwich" between two picolinamide macrocycles, a complex stabilized by a combination of hydrogen bonds and electrostatic interactions. This work demonstrates the potential of picolinamide scaffolds in creating hosts for biologically relevant anions. thno.org

Furthermore, the porous structures that can be formed by the cocrystallization of picolinamide derivatives can also exhibit host-guest behavior. In a cocrystal of furosemide (B1674285) and picolinamide, the behavior of guest solvent molecules like acetone (B3395972) and ethanol (B145695) within the crystal lattice was studied. acs.org Such systems are of interest because the host lattice can control the dynamics and arrangement of the guest molecules. Understanding these interactions is crucial for applications in areas like separations and catalysis. mdpi.com The ability of picolinamide-based structures to form specific, non-covalent bonds with guest molecules underscores their importance in the field of molecular recognition. iisc.ac.in

Host SystemGuest Molecule(s)Key InteractionsApplication/SignificanceReference(s)
Picolinamide MacrocyclesInositol HexakisphosphatesHydrogen bonds, Electrostatic interactionsTrapping of important biosources of phosphorus, structural insight. thno.org
Furosemide-Picolinamide CocrystalAcetone, EthanolNot specifiedCharacterizing the behavior of disordered solvent guests within a host crystal structure. acs.org
General Cyclodextrins (Hosts)Hydrophobic Drugs (Guests)Hydrophobic interactions, Van der Waals forcesImproving drug solubility and delivery. acs.org

This table illustrates examples of host-guest systems, including those involving picolinamide-based structures and general principles.

Anion-π Interactions in Coordination Complexes and Their Theoretical Study

Anion-π interactions are non-covalent forces between an anion and an electron-deficient (π-acidic) aromatic ring. researchgate.netresearchgate.netnih.gov This interaction, once considered counterintuitive, is now recognized as a significant force in supramolecular chemistry, with interaction energies comparable to conventional hydrogen bonds. researchgate.net The picolinamide ligand, containing an electron-deficient pyridine ring, is an ideal candidate for participating in such interactions, particularly when coordinated to a metal center which can further enhance the ring's π-acidity.

Experimental evidence for anion-π interactions has been found in the crystal structures of various metal complexes containing picolinamide or related ligands. In a study of monoperoxidovanadium(V) complexes, anion-π interactions were identified between the carboxylate group of a picolinate (B1231196) ligand and the aromatic ring of an adjacent ligand. nih.govresearchgate.net Density Functional Theory (DFT) calculations performed on these solid-state structures confirmed the presence and significance of these interactions, revealing their predominantly electrostatic character. nih.govresearchgate.net

Theoretical studies are crucial for understanding and quantifying anion-π interactions. thno.org Molecular Electrostatic Potential (MEP) surface calculations can visualize the electron-deficient regions of the aromatic ring (positive potential) that are favorable for interacting with an anion. thno.org Further computational analyses, such as the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots, can characterize the nature and strength of these bonds. rsc.orgthno.org Theoretical work has also shown that anion-π interactions can be cooperative, working in concert with other non-covalent forces like π-stacking. For instance, in a ternary assembly, an anion-π interaction can reinforce a π-stacking interaction by mitigating the electrostatic repulsion between two electron-deficient aromatic rings. thno.org This synergy is a key principle in the design of complex supramolecular architectures. nih.gov

Complex/SystemInteracting SpeciesMethod of StudyKey FindingReference(s)
[VO(O₂)(pic)(pa)]·H₂OPicolinate anion and picolinate ringX-ray Diffraction, DFTSolid-state evidence of anion-π interactions, confirmed to be mainly electrostatic. nih.govresearchgate.net
Cu(II) Phenanthroline ComplexNitrate anion and phenanthroline ringX-ray Diffraction, DFT, MEPCooperative anion-π/π-π/anion-π assembly stabilizes the crystal structure. thno.org
s-Triazine and Halide AnionsCl⁻, Br⁻ and triazine ringAb initio calculationsDemonstrated the additivity of anion-π interactions in 1:1, 1:2, and 1:3 complexes. researchgate.net
HAT(CN)₆ and Halide AnionsHalide anions and HAT(CN)₆ ringX-ray Diffraction, NMR, MSUnprecedented multisite short peripheral and centroid anion-π contacts observed. nih.gov

This table summarizes findings from experimental and theoretical studies on anion-π interactions in systems related to picolinamide.

Biological Mechanisms and in Vitro Studies of 5 Hydroxymethyl Picolinamide and Analogues

Enzyme Inhibition Mechanisms and Kinetic Characterization (In Vitro)

Carbonic Anhydrase Inhibition by Picolinamide (B142947) Hybrids

Picolinamide-based compounds have been investigated as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes crucial to various physiological processes. researchgate.netpjps.pk Inhibition of specific CA isoforms is a therapeutic strategy for conditions like glaucoma, epilepsy, and some cancers. pjps.pk

A series of indole-picolinamide hybrids were synthesized and evaluated for their inhibitory activity against bovine carbonic anhydrase II (bCA-II). researchgate.net One of the most potent compounds in this series demonstrated an IC50 value of 0.0440 ± 0.009 µM, which was approximately 22-fold more potent than the standard drug acetazolamide (B1664987) (IC50 = 0.9618 ± 0.180 µM). researchgate.net Computational docking studies suggested that these inhibitors interact with key residues within the enzyme's active site. researchgate.net The inhibition mechanism for flavonoids, which often contain phenol (B47542) moieties similar to some picolinamide derivatives, is thought to be different from classical sulfonamide inhibitors. nih.gov

Compound/DrugTarget EnzymeIC50 Value (µM)Source
Indole-picolinamide hybrid (1a)bCA-II0.0440 ± 0.009 researchgate.net
Acetazolamide (Standard)bCA-II0.9618 ± 0.180 researchgate.net

Cholinesterase Inhibition by Picolinamide Derivatives

Picolinamide derivatives have also been explored as inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key enzymes in the breakdown of the neurotransmitter acetylcholine. nih.gov Inhibition of these enzymes is a primary therapeutic approach for Alzheimer's disease. mdpi.com

A study of benzamide (B126) and picolinamide derivatives featuring a dimethylamine (B145610) side chain revealed that the position of this side chain significantly influenced their inhibitory activity and selectivity for AChE over BChE. nih.gov Generally, the picolinamide derivatives showed stronger bioactivity than their benzamide counterparts. nih.gov The most potent AChE inhibitor from this series, compound 7a, had an IC50 of 2.49 ± 0.19 μM and exhibited high selectivity for AChE. nih.gov Kinetic analysis indicated a mixed-type inhibition mechanism, and molecular docking studies suggested that this compound binds to both the catalytic and peripheral sites of the AChE enzyme. nih.gov

CompoundTarget EnzymeIC50 (µM)Inhibition TypeBinding Site InteractionSource
Compound 7a (picolinamide derivative)AChE2.49 ± 0.19Mixed-typeCatalytic and Peripheral Sites nih.gov

Kinase Inhibition (e.g., VEGFR-2, PIM kinases) and Mechanistic Pathways

Picolinamide derivatives have emerged as significant inhibitors of various protein kinases, which are critical regulators of cell signaling pathways and are often dysregulated in cancer. google.comrsc.org

VEGFR-2 Inhibition:

Vascular endothelial growth factor receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. rsc.orgnih.gov Several series of picolinamide-based derivatives have been designed and synthesized as potent VEGFR-2 inhibitors. rsc.orgnih.gov In one study, novel picolinamide derivatives were evaluated for their antiproliferative activity against A549 (lung cancer) and HepG2 (liver cancer) cell lines. nih.gov Two compounds, 8j and 8l, demonstrated superior activity against both cell lines compared to the reference drugs Sorafenib and Axitinib. nih.gov Molecular docking studies indicated that these compounds effectively bind to the VEGFR-2 active site. nih.gov

Another series of picolinamide derivatives were designed based on a hybrid scaffold of Sorafenib and Axitinib. nih.gov These compounds also showed effective antiproliferative activity and are considered promising VEGFR-2 inhibitors. nih.gov The inhibition of VEGFR-2 by these compounds is a key mechanism for their anticancer effects. nih.gov

CompoundCell LineIC50 (µM)Reference DrugReference Drug IC50 (µM)Source
8jA54912.5Sorafenib19.3 nih.gov
8jHepG220.6Sorafenib29.0 nih.gov
8lA54913.2Axitinib22.4 nih.gov
8lHepG218.2Axitinib38.7 nih.gov

PIM Kinase Inhibition:

PIM kinases (PIM1, PIM2, and PIM3) are a family of serine/threonine kinases that play a role in cell survival and proliferation. google.com Aberrant expression of PIM kinases is associated with various cancers. google.com Picolinamide derivatives have been developed as inhibitors of PIM kinases. google.com Certain picolinamide compounds are effective at inhibiting the activity of at least one PIM kinase and are being explored for the treatment of PIM kinase-mediated disorders like cancer. google.com For instance, a potent PIM inhibitor, LGB321, which contains pyridine (B92270), amine, and amide groups, interacts with the ATP-binding site of PIM-1. acs.org

Investigation of Cellular Pathway Modulation (In Vitro)

Apoptosis Induction Mechanisms in Cancer Cell Lines

Picolinamide derivatives have been shown to induce apoptosis, or programmed cell death, in various cancer cell lines, which is a key mechanism of their anticancer activity. nih.govfrontiersin.org

The pro-apoptotic effects of VEGFR-2 inhibitors are well-documented. nih.gov For example, a benzoxazole (B165842) derivative, compound 8d, which has a structural orientation similar to the picolinamide moiety of sorafenib, was found to induce significant apoptosis in HepG2 cells. nih.gov This compound arrested the cell cycle at the pre-G1 phase and led to a substantial increase in the apoptotic cell population. nih.gov The induction of apoptosis by VEGFR-2 inhibitors often involves the upregulation of pro-apoptotic proteins like Bax and caspases, and the downregulation of anti-apoptotic proteins like Bcl-2. nih.govmdpi.com

In another study, a quinolin-8-yl-nicotinamide, QN523, demonstrated significant cytotoxicity in pancreatic cancer cell lines. nih.gov Its mechanism of action was linked to the activation of stress response pathways and the induction of autophagy, which can lead to cell death. nih.gov

CompoundCancer Cell LineEffectApoptotic MarkersSource
Compound 8d (benzoxazole derivative)HepG2Significant apoptosis, cell cycle arrest at pre-G1Increased caspase-3, caspase-9, BAX; Decreased Bcl-2 nih.gov
QN523 (quinolin-8-yl-nicotinamide)Pancreatic cancer cellsCytotoxicity, autophagy inductionIncreased HSPA5, DDIT3, TRIB3, ATF3, WIPI1, HERPUD1, GABARAPL1, MAP1LC3B nih.gov

Cell Cycle Regulation Studies

The cell cycle is a tightly regulated process that governs cell proliferation, and its dysregulation is a hallmark of cancer. researchgate.net Picolinamide analogues have been shown to interfere with the cell cycle in cancer cells.

Studies on some anticancer compounds have demonstrated their ability to cause cell cycle arrest at different phases. For instance, a benzoxazole derivative arrested HepG2 cells at the pre-G1 phase, which is indicative of apoptosis. nih.gov Other studies have shown that certain compounds can induce cell cycle arrest at the G2/M and S phases. researchgate.net While direct studies on 5-(Hydroxymethyl)picolinamide's effect on the cell cycle are not detailed in the provided context, the actions of its analogues on kinases like CDKs, which are central to cell cycle regulation, suggest a potential for such activity. researchgate.netrsc.org The turnover of 5-hydroxymethylcytosine, a related but distinct compound, has been shown to be regulated in a cell cycle-dependent manner in embryonic stem cells, highlighting the intricate link between chemical modifications and cell cycle progression. nih.govplos.org

DNA Fragmentation Analysis (In Vitro)

In vitro studies on analogues of this compound, specifically indole-picolinamide hybrids, have shed light on their potential mechanisms of action, including the induction of DNA fragmentation. This process is a hallmark of apoptosis, or programmed cell death. Research utilizing techniques such as the comet assay (single-cell gel electrophoresis) and fluorescence microscopy with DAPI (4′,6-diamidino-2-phenylindole) staining has provided evidence for this mechanism. researchgate.net

In studies evaluating the anticancer potential of these picolinamide derivatives against cancer cell lines, DAPI staining revealed characteristic apoptotic nuclear morphology, such as chromatin condensation and nuclear fragmentation. The comet assay further substantiated these findings by showing an increase in DNA damage in cells treated with the compounds. This assay allows for the visualization of DNA fragmentation, as damaged DNA migrates further in an electric field, creating a "comet tail." The observation of increased comet tail length in treated cells is indicative of DNA strand breaks, confirming that one of the cellular effects of these picolinamide compounds is the induction of significant DNA damage, leading to apoptosis. researchgate.net

Mechanistic Basis of Antimicrobial Activity (In Vitro)

The antimicrobial activity of picolinamide and its derivatives is believed to stem from several in vitro mechanisms, primarily centered on the disruption of essential microbial processes. A key mechanism is the inhibition of vital bacterial enzymes. For instance, certain triazole-based analogues have been shown to inhibit bacterial Methionine aminopeptidases (MetAPs). nih.gov These enzymes are crucial for bacterial survival as they cleave the N-terminal methionine from newly synthesized proteins, a necessary step for protein maturation and function. The inhibitory action involves the compound chelating the divalent metal cofactors (such as Ni(II) or Co(II)) within the enzyme's active site, thereby inactivating it and halting bacterial growth. nih.gov

Beyond specific enzyme inhibition, the antimicrobial effects of related chemical structures are often attributed to their ability to disrupt the integrity of the microbial cell membrane. mdpi.com This can lead to increased permeability, leakage of essential intracellular components, and ultimately, cell death. Other proposed mechanisms include interference with microbial respiration, DNA synthesis, and the complexation of metal ions that are essential for various metabolic pathways. mdpi.com While these represent plausible mechanisms for this compound, further specific studies are required to elucidate its precise mode of action.

Mechanistic Basis of Anti-inflammatory Effects (In Vitro)

The anti-inflammatory properties of picolinamide analogues have been demonstrated in vitro through various assays. One of the established mechanisms is the inhibition of protein denaturation, a process implicated in inflammation. Studies on N-Chloropicolinamide, a derivative, showed that it could effectively inhibit heat-induced albumin denaturation in a concentration-dependent manner. sciensage.info This suggests that the compound can stabilize proteins and prevent the damage caused by inflammatory processes. The inhibitory effect was comparable to that of the standard anti-inflammatory drug, diclofenac (B195802) sodium. sciensage.info

The anti-inflammatory activity of N-Chloropicolinamide is detailed in the table below:

Concentration (µg/ml)Absorbance (Mean ± SD)% Inhibition of Denaturation
Control 0.52 ± 0.02-
Standard (Diclofenac Sodium)
1000.41 ± 0.0221.15
2000.32 ± 0.0138.46
3000.25 ± 0.0151.92
4000.18 ± 0.0265.38
5000.12 ± 0.0176.92
Test (N-Chloropicolinamide)
1000.43 ± 0.0117.30
2000.35 ± 0.0232.69
3000.28 ± 0.0146.15
4000.22 ± 0.0157.69
5000.15 ± 0.0271.15
Data derived from an in vitro inhibition of albumin denaturation study. sciensage.info

Furthermore, related heterocyclic compounds are known to exert anti-inflammatory effects by modulating key signaling pathways. These mechanisms often involve the suppression of the NF-κB (nuclear factor-kappa B) pathway and the inhibition of inflammasomes like NLRP3. frontiersin.orgmdpi.com These actions lead to a downstream reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, as well as inflammatory mediators like nitric oxide (NO) and prostaglandins. nih.gov

Interactions with Specific Biomolecules (e.g., enzymes, receptors, ion channels)

Picolinamide and its analogues have been shown to interact with a range of specific biomolecules, particularly enzymes, which underpins their biological activities.

Enzyme Interactions:

Carbonic Anhydrase-II (CA-II): Indole-picolinamide hybrids have been identified as potent inhibitors of bovine carbonic anhydrase II. One compound, in particular, demonstrated an IC50 value of 0.0440 ± 0.009 µM, making it approximately 22-fold more potent than the standard inhibitor acetazolamide. Molecular docking studies suggest that these interactions occur within the active site of the enzyme. researchgate.net

β-secretase (BACE1) and Cathepsin D: Picolinamide derivatives have been developed as inhibitors of BACE1, an enzyme implicated in Alzheimer's disease. A significant challenge in this area is achieving selectivity over the related enzyme Cathepsin D to avoid off-target effects. Structural studies using X-ray crystallography have been instrumental in designing picolinamide-based inhibitors, such as those with an aminooxazoline 3-aza-xanthene core, that show improved selectivity for BACE1 over Cathepsin D. nih.gov

Methionine Aminopeptidases (MetAPs): As mentioned previously, triazole-based analogues can inhibit bacterial MetAPs. This interaction is highly specific, involving chelation of the metal cofactors in the enzyme's active site through the triazole nitrogen atoms. nih.gov

Ion Channel Interactions: While direct studies on this compound are limited, related aromatic aldehydes like cinnamaldehyde (B126680) are known to interact with ion channels. For example, cinnamaldehyde is an activator of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, which is involved in sensory signaling. semanticscholar.org This suggests a potential, though yet unexplored, avenue for picolinamide analogues to interact with ion channels. semanticscholar.orgnih.gov

Other Biomolecular Interactions: A fundamental interaction involves the rotational barrier of the amide bond in the picolinamide structure itself. The energy required to rotate the C-N amide bond in picolinamide is significantly higher (ΔH++ = 18.3 kcal/mol) than in its isomer, nicotinamide (B372718) (ΔH++ = 12.9 kcal/mol). researchgate.net This 5.4 kcal/mol difference is attributed to a stabilizing intramolecular hydrogen bond between the amide proton and the pyridine nitrogen in picolinamide's ground state, an interaction that is absent in nicotinamide. This inherent structural feature dictates how picolinamide-based molecules present themselves for interaction with biological targets like enzymes and receptors. researchgate.net

Future Research Directions and Potential Academic Applications

Emerging Synthetic Methodologies for 5-(Hydroxymethyl)picolinamide

The development of novel and efficient synthetic routes to this compound and its derivatives is a cornerstone for its future applications. While traditional methods for amide formation are applicable, researchers are exploring more advanced and sustainable approaches.

One promising avenue is the use of traceless directing groups in C-H functionalization reactions. Picolinamide (B142947) itself has been successfully employed as a traceless directing group in cobalt-catalyzed oxidative annulation reactions to synthesize complex heterocyclic structures like isoquinolines. researchgate.net For instance, the annulation of benzylamides with alkynes using a cobalt catalyst and oxygen as a terminal oxidant has demonstrated good functional group tolerance and excellent regioselectivity. researchgate.net Future research could adapt these methodologies for the synthesis of functionalized this compound derivatives, potentially starting from precursors where the hydroxymethyl group is protected during the C-H activation steps.

Another area of exploration is the catalytic conversion of biomass-derived platform chemicals . For example, research on the conversion of 5-hydroxymethylfurfural (B1680220) (HMF), a key bio-based platform molecule, into valuable chemicals provides a conceptual blueprint. researchgate.net Methodologies developed for the selective oxidation or amination of HMF could potentially be adapted to synthesize this compound from renewable feedstocks, representing a significant advancement in green chemistry.

Furthermore, the development of flow chemistry processes for the synthesis of picolinamide derivatives offers advantages in terms of safety, scalability, and reaction control. These continuous manufacturing techniques could be instrumental in the efficient production of this compound for various research and potential commercial applications.

Advanced Spectroscopic and Computational Integration for Deeper Insights

A thorough understanding of the structural and electronic properties of this compound is crucial for its rational design in various applications. The integration of advanced spectroscopic techniques with computational modeling provides a powerful toolkit for these investigations.

Spectroscopic Characterization: A combination of spectroscopic methods is essential for the detailed characterization of this compound and its metal complexes.

Spectroscopic TechniqueInformation Gained
Nuclear Magnetic Resonance (NMR) Provides detailed information about the molecular structure, including the connectivity of atoms and the conformational dynamics in solution. researchgate.net
Infrared (IR) Spectroscopy Identifies functional groups present in the molecule and can be used to study hydrogen bonding interactions involving the amide and hydroxymethyl groups. researchgate.net
UV-Vis Spectroscopy Characterizes the electronic transitions within the molecule and its complexes, offering insights into their photophysical properties. researchgate.net
X-ray Crystallography Determines the precise three-dimensional arrangement of atoms in the solid state, providing definitive structural information. researchgate.net
Mass Spectrometry Confirms the molecular weight and provides information about the fragmentation patterns, aiding in structural elucidation. researchgate.net

Computational Modeling: Density Functional Theory (DFT) and other computational methods are invaluable for complementing experimental data. researchgate.netnih.gov These theoretical studies can:

Predict the most stable conformations of the molecule.

Simulate spectroscopic data (NMR, IR, UV-Vis) to aid in the interpretation of experimental results. researchgate.net

Calculate electronic properties such as molecular orbital energies and charge distributions, which are crucial for understanding reactivity and intermolecular interactions.

Model the interaction of this compound with biological targets or metal centers, providing insights into binding affinities and reaction mechanisms. nih.gov

The synergy between experimental spectroscopic data and computational modeling will enable a deeper understanding of the structure-property relationships of this compound, facilitating its tailored design for specific applications.

Design of Novel Catalytic Systems Utilizing this compound Motifs

The inherent coordinating ability of the picolinamide scaffold makes it an excellent ligand for the development of novel catalytic systems. The presence of the hydroxymethyl group at the 5-position of this compound introduces an additional functional handle that can be exploited in catalyst design.

Picolinamide derivatives have been shown to be effective ligands in a variety of metal-catalyzed reactions. For example, they have been utilized in cobalt-catalyzed C-H functionalization reactions , acting as a bidentate directing group to control the regioselectivity of the transformation. researchgate.net The hydroxymethyl group in this compound could be used to immobilize the catalytic complex onto a solid support, such as a polymer or silica (B1680970), leading to the development of heterogeneous catalysts with improved recyclability and stability. researchgate.net

Furthermore, metal complexes of ligands containing hydroxymethyl groups have demonstrated catalytic activity in hydrolysis reactions. nih.gov This suggests that complexes of this compound could be designed to catalyze a range of organic transformations. The hydroxymethyl group could also participate in the catalytic cycle itself, potentially through hydrogen bonding interactions that stabilize transition states.

Future research in this area will likely focus on:

The synthesis and characterization of novel transition metal complexes with this compound as a ligand.

The evaluation of these complexes as catalysts in a variety of organic reactions, including cross-coupling reactions, hydrogenations, and oxidations.

The development of asymmetric catalysts based on chiral derivatives of this compound for enantioselective synthesis.

Further Elucidation of Complex Biological Interactions and Mechanistic Pathways

The picolinamide scaffold is a recognized pharmacophore present in a number of biologically active compounds. nih.gov Understanding the specific interactions of this compound with biological targets and elucidating its mechanistic pathways are key areas for future research.

Picolinamide and its derivatives have been identified as having a range of biological activities, including antifungal properties. nih.gov Studies have shown that picolinamide scaffolds can target essential enzymes in pathogens. For instance, they have been found to inhibit Sec14p, a phosphatidylinositol/phosphatidylcholine transfer protein in Saccharomyces cerevisiae. nih.gov The hydroxymethyl group of this compound could potentially form additional hydrogen bonds with amino acid residues in the active site of target proteins, leading to enhanced binding affinity and selectivity.

Network toxicology and informatics can be employed to predict potential biological targets of this compound. nih.gov For example, studies on the related compound 5-hydroxymethyl-2-furfural have identified key protein targets involved in cellular signaling pathways. nih.gov A similar approach could be applied to this compound to guide experimental validation.

Future research will involve:

Screening this compound and its derivatives against a panel of biological targets, including enzymes and receptors.

Utilizing techniques such as X-ray crystallography and NMR spectroscopy to determine the three-dimensional structures of the compound in complex with its biological targets. nih.gov

Employing computational methods, such as molecular docking and molecular dynamics simulations, to model the binding interactions and elucidate the mechanism of action at the molecular level. researchgate.net

Exploration of this compound in Materials Science Applications (e.g., MOFs, Functional Polymers)

The versatile structure of this compound makes it a promising building block for the creation of advanced functional materials, including Metal-Organic Frameworks (MOFs) and functional polymers.

Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The picolinamide moiety can act as a coordinating site for metal ions, while the hydroxymethyl group can provide an additional point of attachment or a site for post-synthetic modification. The use of picolinamide-based ligands in the synthesis of coordination polymers has been demonstrated. researchgate.netnih.gov

The incorporation of this compound into MOFs could lead to materials with tailored properties for applications in:

Catalysis: The metal nodes or the functionalized organic linkers could act as catalytic sites. mdpi.com

Gas Storage and Separation: The porous structure of the MOFs could be designed to selectively adsorb and store specific gases.

Sensing: The framework could be designed to change its properties (e.g., fluorescence) upon interaction with specific analytes.

A recent study highlighted the use of two-dimensional MOF nanosheets for the electrocatalytic valorization of 5-(hydroxymethyl)furfural, demonstrating the potential of MOFs in biomass conversion. rsc.org

Functional Polymers: The hydroxymethyl group of this compound can be readily used to incorporate this molecule into polymer chains through esterification or other coupling reactions. This would allow for the synthesis of functional polymers with the picolinamide moiety as a pendant group. Such polymers could find applications in:

Drug Delivery: The picolinamide unit could act as a drug-mimicking moiety or a targeting ligand.

Biomaterials: The polymers could be designed to be biodegradable and biocompatible for use in tissue engineering and other biomedical applications.

Smart Materials: The picolinamide group could impart stimuli-responsive properties to the polymer, allowing it to respond to changes in pH or the presence of metal ions.

The exploration of this compound in materials science is still in its early stages, but the potential for creating novel materials with unique properties is vast.

Q & A

Q. What spectroscopic and chromatographic methods are most reliable for characterizing 5-(Hydroxymethyl)picolinamide?

To ensure accurate structural elucidation, employ 1H NMR (δ 8.5–7.5 ppm for aromatic protons), 13C NMR (key signals at ~150–160 ppm for carbonyl groups), and high-resolution mass spectrometry (HRMS) for molecular ion confirmation. Purity should be assessed via HPLC/LCMS with retention time comparisons to known standards. For example, in analogous picolinamide derivatives, LCMS data with [M+H]+ ions and ≥98% purity thresholds are critical for reproducibility . Always cross-validate with elemental analysis to confirm stoichiometry.

Q. How can researchers optimize synthetic routes for this compound to improve yield and scalability?

Focus on solvent selection (e.g., DMF for polar intermediates), catalyst optimization (Pd/C for hydrogenation steps), and temperature control to minimize side reactions. For hydroxymethyl derivatives, protective group strategies (e.g., silyl ethers) can stabilize reactive hydroxyl groups during coupling reactions. Document reaction progress via TLC or in-situ FTIR to identify kinetic bottlenecks. Comparative yield tables from analogous compounds (e.g., 38p, 38t in ) suggest that steric hindrance and electronic effects in the picolinamide core significantly influence reaction efficiency.

Q. What in vitro assays are suitable for preliminary pharmacological evaluation of this compound?

Use receptor-binding assays (e.g., fluorescence polarization for mGluR5 modulation, as in ) and enzyme inhibition studies (IC50 determination via kinetic assays). Include positive/negative controls (e.g., known agonists/antagonists) and validate results with dose-response curves. For cell-based assays, ensure metabolic stability testing in hepatocyte models to rule out rapid degradation.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Apply meta-analysis frameworks to compare datasets:

  • Statistical rigor : Use Cohen’s d to quantify effect size differences between studies.
  • Experimental variables : Tabulate discrepancies in assay conditions (e.g., pH, temperature, cell lines) that may explain variability .
  • Structural analogs : Compare substituent effects (e.g., fluorophenyl vs. methyloxetan groups in ) to identify pharmacophore elements driving activity.

Q. What computational strategies predict the binding affinity of this compound to target proteins?

Combine molecular docking (AutoDock Vina, Schrödinger Suite) with molecular dynamics simulations (AMBER, GROMACS) to model ligand-protein interactions. Key steps:

Protein preparation : Retrieve crystal structures (PDB) and optimize protonation states.

Grid parameterization : Focus on active sites (e.g., mGluR5 allosteric pockets).

Free energy calculations : Use MM-GBSA to validate docking poses. Cross-reference with experimental SAR data (e.g., substituent effects in ) to refine models.

Q. How should researchers design a structure-activity relationship (SAR) study for this compound analogs?

Follow a systematic scaffold-modification approach :

  • Core modifications : Vary substituents at the hydroxymethyl position (e.g., alkyl, aryl, heterocyclic groups).
  • Pharmacokinetic profiling : Assess logP, solubility, and metabolic stability for each analog.
  • Data normalization : Express bioactivity as % inhibition relative to controls and use ANOVA to identify statistically significant trends. For example, fluorophenyl derivatives in showed enhanced mGluR5 binding due to hydrophobic interactions.

Methodological Frameworks

How to formulate a PICOT-compliant research question for studying this compound?

Example:

  • Population : In vitro neuronal cell models (e.g., SH-SY5Y cells).
  • Intervention : Treatment with this compound at 1–100 µM concentrations.
  • Comparison : Untreated controls or reference compounds (e.g., MPEP for mGluR5).
  • Outcome : Changes in intracellular Ca²⁺ flux (measured via FLIPR assays).
  • Time : Acute exposure (0–60 minutes).
    This framework ensures hypothesis-driven experimental design and aligns with NIH grant criteria .

Q. What are best practices for reporting synthetic and analytical data in publications?

Adhere to ACS Style Guidelines :

  • Synthetic procedures : Specify equivalents, reaction times, and purification methods (e.g., column chromatography gradients).
  • Spectroscopic data : Report NMR shifts to two decimal places and HRMS m/z values with <5 ppm error.
  • Reproducibility : Include ≥3 independent replicates for biological assays and provide raw data in supplementary materials .

Data Analysis and Interpretation

Q. How to statistically analyze dose-response data for this compound in pharmacological studies?

Use nonlinear regression models (e.g., GraphPad Prism) to calculate EC50/IC50 values. Apply the Hill equation: Y=Bottom+TopBottom1+10(logEC50X)×HillSlopeY = \text{Bottom} + \frac{\text{Top} - \text{Bottom}}{1 + 10^{(\log\text{EC50} - X) \times \text{HillSlope}}}

Validate model fit with R² > 0.95 and report 95% confidence intervals. For multiplex assays (e.g., cytotoxicity + efficacy), use two-way ANOVA with Tukey’s post-hoc test .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

Implement Quality by Design (QbD) principles :

  • Critical process parameters (CPPs) : Monitor temperature, stirring rate, and reagent addition speed.
  • PAT tools : Use in-line FTIR or Raman spectroscopy for real-time reaction monitoring.
  • Design of Experiments (DoE) : Apply factorial designs to optimize interdependent variables (e.g., catalyst loading vs. solvent volume) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.